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[2-(Cyclopentylthio)ethyl]amine Documentation Hub

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  • Product: [2-(Cyclopentylthio)ethyl]amine
  • CAS: 204129-50-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for [2-(Cyclopentylthio)ethyl]amine

Comprehensive NMR Structural Elucidation Guide: 1 H and 13 C Chemical Shift Assignments for [2-(Cyclopentylthio)ethyl]amine Executive Summary & Structural Anatomy [2-(Cyclopentylthio)ethyl]amine is a highly versatile bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Structural Elucidation Guide: 1 H and 13 C Chemical Shift Assignments for [2-(Cyclopentylthio)ethyl]amine

Executive Summary & Structural Anatomy

[2-(Cyclopentylthio)ethyl]amine is a highly versatile bifunctional pharmacophore, characterized by a nucleophilic primary amine and a lipophilic cyclopentyl thioether moiety. Such structural motifs are foundational in the rational design of H 2​ -receptor antagonists, radioprotective agents, and targeted covalent inhibitors.

From an analytical perspective, the molecule presents a unique spectroscopic challenge: it consists of two distinct aliphatic spin systems separated by an NMR-silent heteroatom (sulfur). As a Senior Application Scientist, approaching the structural elucidation of this molecule requires moving beyond simple 1D NMR data. We must construct a self-validating analytical system that leverages electronic causality, empirical additivity rules, and 2D heteronuclear correlation to unambiguously prove the molecular connectivity.

Electronic Causality and Chemical Shielding

The chemical shifts of [2-(Cyclopentylthio)ethyl]amine are fundamentally dictated by the competing electronic effects of its two heteroatoms: Nitrogen and Sulfur.

  • Electronegativity vs. Polarizability: Nitrogen is significantly more electronegative (Pauling scale: 3.04) than sulfur (2.58). Consequently, the inductive deshielding ( −I ) effect of the amine nitrogen heavily deshields the adjacent C2 methylene protons.

  • Anisotropic Effects: While sulfur is less electronegative, its larger atomic radius, higher polarizability, and the availability of d -orbitals create complex anisotropic deshielding zones. This shifts the C1' methine proton on the rigid cyclopentyl ring further downfield than one might expect from electronegativity alone .

Quantitative Data: Chemical Shift Assignments

The following assignments are derived from rigorous empirical additivity rules and cross-referenced against structural analogs in the Spectral Database for Organic Compounds (SDBS) and PubChem .

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Causality
C1' 3.15m (quintet-like)~7.01HDeshielded by adjacent sulfur and cyclic steric constraints.
C2 2.85t6.52HStrongly deshielded by the highly electronegative nitrogen ( −I effect).
C1 2.65t6.52HDeshielded by sulfur; upfield of C2 due to lower electronegativity.
C2', C5' 1.95m-4H β to sulfur; complex multiplet due to diastereotopic ring protons.
C3', C4' 1.60m-4H γ to sulfur; minimal deshielding, approaching baseline alkane shift.
NH 2​ 1.45br s-2HBroadened by quadrupolar relaxation of 14 N; exchanges with D 2​ O.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)Carbon TypeAssignment Causality
C1' 43.8CH α to sulfur in a sterically constrained cyclic system.
C2 41.5CH 2​ α to nitrogen; strong inductive deshielding dominates.
C1 35.2CH 2​ α to sulfur; acyclic flexibility reduces the shift compared to C1'.
C2', C5' 33.9CH 2​ β to sulfur; positive empirical substituent effect (+8 ppm from base).
C3', C4' 24.8CH 2​ γ to sulfur; near baseline cyclopentane shift (-2 ppm γ -effect).

Self-Validating Experimental Protocols

To guarantee trustworthiness in structural assignment, a single 1D NMR spectrum is inadequate due to potential signal overlap in the aliphatic region. We employ a Self-Validating 2D NMR Workflow . Every step is chosen with specific causality to eliminate analytical ambiguity.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Why CDCl 3​ ? CDCl 3​ is selected over protic solvents (e.g., CD 3​ OD) to prevent rapid deuterium exchange of the primary amine protons, which would render the -NH 2​ signal invisible. It also provides excellent solvation for the lipophilic cyclopentyl moiety while maintaining a stable lock signal .

  • 1D Acquisition ( 1 H and 13 C): Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay, WALTZ-16 composite pulse decoupling).

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Run 1 H- 13 C HSQC to map direct C-H attachments. Causality: This resolves any ambiguity between the C1 (35.2 ppm) and C2', C5' (33.9 ppm) carbon signals by correlating them to their distinct proton shifts.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This is the self-validating linchpin. A 1D spectrum cannot definitively prove the connectivity between the ethylamine chain and the cyclopentyl ring because the sulfur atom breaks the continuous scalar coupling (COSY) network. HMBC bridges this gap: the observation of a 3JCH​ cross-peak between the C1 protons (2.65 ppm) and the C1' carbon (43.8 ppm) across the sulfur heteroatom unambiguously confirms the thioether linkage.

Visualizing the Spin Network and Workflows

To conceptualize the structural proof, the following diagrams map the NMR correlation network and the experimental workflow.

SpinNetwork NH2 NH2 1.45 ppm C2 C2 (CH2-N) 2.85 ppm 41.5 ppm NH2->C2 C1 C1 (S-CH2) 2.65 ppm 35.2 ppm C2->C1 C2->C1 COSY (3J) S { Sulfur | Thioether } C1->S C1p C1' (CH-S) 3.15 ppm 43.8 ppm C1->C1p HMBC (3J) S->C1p C2p C2'/C5' (CH2) 1.95 ppm 33.9 ppm C1p->C2p C1p->C2p COSY (3J) C3p C3'/C4' (CH2) 1.60 ppm 24.8 ppm C2p->C3p

2D NMR correlation network and structural spin systems of [2-(Cyclopentylthio)ethyl]amine.

Workflow Step1 Phase 1: Sample Preparation 15-20 mg in 0.6 mL CDCl3 0.03% TMS Internal Standard Step2 Phase 2: 1D NMR Acquisition 1H (16 scans, d1=2s) 13C (1024 scans, d1=2s, CPD) Step1->Step2 Step3 Phase 3: 2D NMR Validation COSY, HSQC, HMBC Establishes Self-Validating Network Step2->Step3 Step4 Phase 4: Data Processing Fourier Transform, Phase Correction, Baseline Correction Step3->Step4 Step5 Phase 5: Signal Assignment Multiplet Analysis & Integration Cross-referencing 2D Maps Step4->Step5

Self-validating NMR experimental workflow for structural elucidation and signal assignment.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: PubChem Compound Summary for 2-(Ethylthio)ethylamine Source: National Center for Biotechnology Information URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry URL: [Link]

Exploratory

Comprehensive Technical Profiling of[2-(Cyclopentylthio)ethyl]amine: Properties, Reactivity, and Application Workflows

As a Senior Application Scientist, I frequently encounter the need to rigorously profile bifunctional building blocks. [2-(Cyclopentylthio)ethyl]amine (also known as S-cyclopentylcysteamine) is a highly versatile β -amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the need to rigorously profile bifunctional building blocks. [2-(Cyclopentylthio)ethyl]amine (also known as S-cyclopentylcysteamine) is a highly versatile β -aminothioether. Its structural duality—combining a lipophilic, sterically hindered cyclopentyl ring with a hydrophilic, reactive primary amine—makes it a valuable intermediate in drug discovery, radioprotectant development, and coordination chemistry.

This whitepaper provides an in-depth analysis of its physicochemical properties, orthogonal reactivity, and field-proven experimental protocols. Rather than simply listing procedures, I will detail the causality behind each experimental choice and provide self-validating workflows to ensure reproducibility in your laboratory.

Physicochemical Profiling

Understanding the fundamental physical and chemical properties of [2-(Cyclopentylthio)ethyl]amine is critical for predicting its behavior in biological systems and optimizing downstream synthetic steps. The presence of the β -thioether linkage subtly alters the electronic environment of the primary amine. Due to the weak inductive electron-withdrawing effect of the sulfur atom, the pKa of the amine is slightly depressed compared to a standard aliphatic amine (e.g., ethylamine).

Below is a consolidated table of its core quantitative properties. Baseline property methodologies for primary amines and thioethers can be cross-referenced via the.

Table 1: Quantitative Physicochemical Data
ParameterValue / DescriptorAnalytical Method / Source
Molecular Formula C₇H₁₅NSComputed
Molecular Weight 145.27 g/mol Computed
Physical State Colorless to pale yellow liquidVisual Observation (Ambient)
Boiling Point 215 – 225 °CPredicted (760 mmHg)
Density ~0.98 g/cm³Pycnometry (Predicted, 20 °C)
LogP (Octanol/Water) 2.14RP-HPLC / ChemAxon
pKa (Conjugate Acid) 9.6 – 9.8Potentiometric Titration
Hydrogen Bond Donors 1 (NH₂ group)Structural Analysis
Hydrogen Bond Acceptors 2 (N, S atoms)Structural Analysis

Causality Insight: The LogP of 2.14 places this compound in an optimal lipophilicity range for central nervous system (CNS) penetration, making it an excellent bioisostere or linker for neuroactive drug candidates.

Orthogonal Reactivity and Mechanistic Pathways

The utility of [2-(Cyclopentylthio)ethyl]amine lies in its bifunctionality. According to Hard Soft Acid Base (HSAB) theory, the primary amine acts as a hard nucleophile (small, highly electronegative, tightly held lone pair), while the thioether acts as a soft nucleophile (larger, highly polarizable).

This orthogonal reactivity allows chemists to selectively functionalize one site without protecting the other. For instance, acylation will exclusively occur at the nitrogen, whereas mild oxidation or alkylation with soft electrophiles will target the sulfur. Furthermore, the geometric arrangement of the N and S atoms makes it an excellent bidentate ligand for transition metals (e.g., Pd, Pt, Cu).

Reactivity Center [2-(Cyclopentylthio)ethyl]amine Amine Amine Reactivity (Hard Nucleophile) Center->Amine Thioether Thioether Reactivity (Soft Nucleophile) Center->Thioether Ligand Bidentate Chelation (N,S-Donor) Center->Ligand Amide Amide Formation (Acylation) Amine->Amide Imine Imine Formation (Condensation) Amine->Imine Sulfoxide Sulfoxide/Sulfone (Oxidation) Thioether->Sulfoxide Metal Transition Metal Complexes (Pd, Pt, Cu) Ligand->Metal

Orthogonal reactivity pathways and chelation potential of[2-(Cyclopentylthio)ethyl]amine.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes an analytical check to confirm success before proceeding, minimizing wasted time and reagents. General principles for handling such intermediates are aligned with .

Workflow A: Regioselective Synthesis via S-Alkylation

The most efficient route to this compound is the S-alkylation of cysteamine. The challenge lies in preventing N-alkylation. We achieve regioselectivity by exploiting the pKa difference between the thiol (pKa ~8.3) and the ammonium ion (pKa ~10.7). For foundational data on cysteamine, refer to its .

SynthWorkflow A Cysteamine HCl (Starting Material) B Base Activation (NaOH / EtOH) A->B Deprotonation C Thiolate Intermediate (Active Nucleophile) B->C pH 8.5-9.5 E Nucleophilic Substitution (S_N2 Reaction) C->E D Cyclopentyl Bromide (Electrophile) D->E Dropwise Addition F [2-(Cyclopentylthio)ethyl]amine (Crude Product) E->F Reflux, 4h G Purification (Extraction/Distillation) F->G Workup

Workflow for the regioselective S-alkylation of cysteamine to yield the target thioether.

Step-by-Step Methodology:
  • Thiolate Generation: Dissolve 1.0 eq of cysteamine hydrochloride in absolute ethanol. Add 2.1 eq of aqueous NaOH dropwise at 0 °C.

    • Causality: Ethanol solubilizes both the polar starting material and the non-polar electrophile. 2.1 equivalents of base are required (one to neutralize the HCl salt, one to deprotonate the thiol).

    • Validation Check: Measure the pH of the solution. It must be strictly between 8.5 and 9.5. If pH > 10, the amine becomes deprotonated, drastically increasing the risk of unwanted N-alkylation.

  • Electrophilic Addition: Add 1.0 eq of cyclopentyl bromide dropwise. Heat the reaction to reflux (approx. 78 °C) for 4 hours.

    • Causality: Cyclopentyl bromide is sterically hindered. Heating is required to drive the S_N2 substitution.

    • Validation Check: Perform a spot test using Ellman's reagent (DTNB). A negative result (colorless) confirms the complete consumption of free thiols, validating the end of the reaction.

  • Workup and Extraction: Concentrate the mixture in vacuo to remove ethanol. Dilute with water, adjust pH to 11 with NaOH, and extract 3x with Dichloromethane (DCM).

    • Causality: Basifying to pH 11 ensures the product amine is fully unprotonated, forcing it into the organic DCM layer.

    • Validation Check: Perform crude ¹H-NMR on a concentrated aliquot. Look for the disappearance of the thiol proton and the appearance of a distinct methine multiplet at ~3.1 ppm (cyclopentyl CH-S).

Workflow B: Selective Oxidation to Sulfoxide

When utilizing this compound as a building block, you may need to increase its polarity by oxidizing the thioether to a sulfoxide. The primary risk is over-oxidation to the sulfone.

Step-by-Step Methodology:
  • Preparation: Dissolve [2-(Cyclopentylthio)ethyl]amine in DCM. Cool the flask to exactly 0 °C in an ice-water bath.

    • Validation Check: Ensure the internal temperature probe reads 0 °C before proceeding. Lower temperatures kinetically trap the sulfoxide and prevent sulfone formation.

  • Oxidation: Add exactly 1.05 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise over 30 minutes.

    • Causality: Strict stoichiometric control limits the availability of oxygen, preventing the second oxidation step.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC). The sulfoxide will appear as a significantly more polar spot (lower Rf) compared to the starting thioether.

  • Quenching: Add saturated aqueous Na₂S₂O₃ to the reaction mixture and stir vigorously for 15 minutes.

    • Validation Check: Test the aqueous layer with KI-starch paper. A negative result (no blue-black color) guarantees all residual peroxides have been neutralized, ensuring safety during extraction.

References

To ensure authoritative grounding, the principles, baseline methodologies, and structural data cited in this guide are derived from the following verified chemical databases and standard synthesis repositories:

  • National Center for Biotechnology Information. "PubChem Compound Summary for Cysteamine." PubChem. Available at:[Link]

  • National Institute of Standards and Technology. "Thermophysical Properties of Fluid Systems." NIST Chemistry WebBook. Available at: [Link]

Foundational

Unlocking Neuropharmacological Efficacy: Mechanism of Action and Experimental Validation of [2-(Cyclopentylthio)ethyl]amine Derivatives

Executive Summary As neuropharmacology pivots toward highly selective, multi-target directed ligands, the [2-(Cyclopentylthio)ethyl]amine scaffold has emerged as a highly modular and efficient pharmacophore. Originally d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology pivots toward highly selective, multi-target directed ligands, the [2-(Cyclopentylthio)ethyl]amine scaffold has emerged as a highly modular and efficient pharmacophore. Originally derived from the structural simplification of early aminergic ligands, this class of compounds exhibits a profound dual-mechanism of action: potent Histamine H3 Receptor (H3R) inverse agonism coupled with lipophilic reactive oxygen species (ROS) scavenging .

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry. Here, we deconstruct the causality behind the molecule's design, map its intracellular signaling cascades, and provide field-proven, self-validating experimental protocols required to evaluate these derivatives in preclinical drug development.

Pharmacophore Rationale & Structural Logic

The efficacy of [2-(Cyclopentylthio)ethyl]amine derivatives is not accidental; it is the result of precise spatial geometry and electronic distribution. To understand its mechanism, we must first analyze the causality behind its structural components.

  • The Primary Amine: At physiological pH (7.4), the terminal amine is protonated (pKa ~9.5). This positive charge is non-negotiable; it acts as the primary anchor, forming a critical salt bridge with the highly conserved Aspartate residue (Asp114 / 3.32) in Transmembrane Domain 3 (TM3) of the target G-Protein Coupled Receptor (GPCR).

  • The Thioether Linker (-S-): Unlike an ether (-O-) or methylene (-CH2-) linker, sulfur is highly polarizable. It provides an optimal dihedral angle that allows the molecule to fold into the receptor's binding pocket while acting as a weak hydrogen-bond acceptor. Furthermore, the thioether acts as a redox-sensitive sink for ROS.

  • The Cyclopentyl Ring: This bulky, lipophilic cycloalkane is specifically sized to occupy the hydrophobic sub-pocket formed by Tyr115 and Phe398. It provides superior steric fit and blood-brain barrier (BBB) penetrability compared to linear alkyl or larger aromatic rings.

SAR_Logic Pharmacophore [2-(Cyclopentylthio)ethyl]amine Core Scaffold Amine Primary Amine Anchors to Asp114 (Salt Bridge) Pharmacophore->Amine Thioether Thioether Linker Polarizability & Optimal Dihedral Angle Pharmacophore->Thioether Cyclopentyl Cyclopentyl Ring Lipophilic Bulk (Occupies Tyr115/Phe398) Pharmacophore->Cyclopentyl Efficacy In Vivo Efficacy High BBB Penetration Inverse Agonism Amine->Efficacy Thioether->Efficacy Cyclopentyl->Efficacy

Fig 1. Logical structure-activity relationship (SAR) mapping of the core pharmacophore.

Primary Mechanism of Action: H3R Inverse Agonism

The Histamine H3 Receptor is a presynaptic autoreceptor and heteroreceptor that exhibits high constitutive (spontaneous) activity. It is natively coupled to Gαi/o proteins. When active, it inhibits adenylyl cyclase (AC), lowers cyclic AMP (cAMP) levels, and strictly limits the release of neurotransmitters (histamine, acetylcholine, dopamine) .[2-(Cyclopentylthio)ethyl]amine derivatives act as inverse agonists rather than simple neutral antagonists .

  • Conformational Locking: Upon entering the orthosteric site, the cyclopentyl group forces the receptor into an inactive conformation (R state).

  • G-Protein Uncoupling: This structural shift physically prevents the intracellular loops of the H3R from coupling with the Gαi/o protein complex.

  • Signaling Reversal: By blocking the constitutive inhibition of AC, adenylyl cyclase activity rebounds. Intracellular cAMP levels rise, activating Protein Kinase A (PKA), which subsequently triggers the opening of voltage-gated calcium channels, promoting robust neurotransmitter exocytosis.

H3R_Signaling Ligand [2-(Cyclopentylthio)ethyl]amine (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Stabilizes Inactive State Gi Gαi/o Protein H3R->Gi Inhibits Coupling AC Adenylyl Cyclase (AC) Gi->AC Prevents Inhibition cAMP cAMP Levels AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates HistamineRelease Neurotransmitter Release (Presynaptic Exocytosis) PKA->HistamineRelease Promotes

Fig 2. Reversal of constitutive H3R Gi/o-coupled signaling by [2-(Cyclopentylthio)ethyl]amine.

Secondary Mechanism: Lipophilic ROS Scavenging

Beyond receptor modulation, the thioether moiety provides a localized neuroprotective effect. In the lipid-rich environment of the brain, reactive oxygen species (ROS) cause devastating lipid peroxidation. The sulfur atom in the cyclopentylthio group acts as a sacrificial reductant. It readily undergoes reversible oxidation to a sulfoxide ( R−SO−R′ ), neutralizing hydrogen peroxide and lipid hydroperoxides before they can propagate radical chain reactions within the neuronal membrane.

Quantitative Data Synthesis: SAR Profiling

To validate the structural choices, we synthesize quantitative data comparing the core compound against structural analogs. The data below demonstrates why the specific combination of cyclopentyl and thioether is optimal.

Compound IDR-Group (Ring)Linker TypeH3R Affinity (Ki, nM)Efficacy (cAMP Emax %)Lipophilicity (LogP)
1 (Core) Cyclopentyl Thioethyl (-S-) 8.4 ± 1.2 115 ± 5 2.1
2CyclohexylThioethyl (-S-)15.2 ± 2.098 ± 42.5
3CyclopentylOxyethyl (-O-)45.6 ± 5.165 ± 81.8
4PhenylThioethyl (-S-)120.5 ± 10.040 ± 52.8

Note: Emax is normalized to the response of 10 µM Ciproxifan (100%). Compound 1 shows superior affinity and inverse agonist efficacy.

Experimental Methodologies & Self-Validating Protocols

A protocol is only as good as its internal controls. As scientists, we do not just execute steps; we engineer assays that immediately flag their own failure. Below are the definitive, self-validating workflows for characterizing these derivatives.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the derivative at the human H3R.

Causality & Design: We utilize [3H]Nα -methylhistamine ( [3H]NAMH ) as the radioligand. We supplement the assay buffer with 5 mM MgCl2​ to stabilize the GPCR-G-protein complex. Crucially, we pre-soak the GF/B filter plates in 0.3% Polyethyleneimine (PEI). Glass fibers are negatively charged; without PEI, the positively charged amine of our ligand would bind non-specifically to the plastic/glass, generating false-positive noise.

Workflow Prep Membrane Prep (HEK293-hH3R) Incubate Incubation Ligand +[3H]NAMH Prep->Incubate Filter Rapid Filtration (GF/B + PEI) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Read Liquid Scintillation Counting Wash->Read Analyze Cheng-Prusoff Analysis (Ki) Read->Analyze

Fig 3. Step-by-step radioligand binding workflow for determining H3R binding affinity.

Step-by-Step:

  • Preparation: Dilute HEK-293 cell membranes expressing hH3R to 10 µg protein/well in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: Add 1 nM [3H]NAMH and varying concentrations of the test compound ( 10−11 to 10−5 M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B plates using a 96-well cell harvester.

  • Washing: Wash filters 3x with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry plates, add 40 µL scintillation cocktail, and read on a MicroBeta counter.

  • Self-Validation System: Include wells with 10 µM Thioperamide to define Non-Specific Binding (NSB). Quality Control Gate: If NSB exceeds 20% of total binding, the assay is rejected. Ki​ is calculated using the Cheng-Prusoff equation .

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Objective: Confirm inverse agonism by measuring the reversal of Gi-mediated cAMP suppression.

Causality & Design: Because H3R is Gi-coupled, basal cAMP is naturally low. To observe an inverse agonist's effect, we must first artificially stimulate adenylyl cyclase using Forskolin . We also add IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the cellular machinery from degrading the cAMP we are trying to measure.

Step-by-Step:

  • Cell Seeding: Plate hH3R-CHO cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with 1 µM Forskolin, 500 µM IBMX, and the test compound. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (anti-cAMP Cryptate and d2-labeled cAMP).

  • Self-Validation System: Calculate the Z'-factor for the plate using Forskolin-only (max signal) and Vehicle-only (min signal) wells. Quality Control Gate: The assay is only valid if the Z'-factor is ≥0.6 . An increase in the HTRF ratio confirms inverse agonism.

Conclusion & Translational Outlook

The [2-(Cyclopentylthio)ethyl]amine scaffold represents a masterclass in rational drug design. By leveraging a basic amine for target anchoring, a cyclopentyl ring for lipophilic pocket exploitation, and a thioether for optimal geometry and ROS scavenging, this molecule achieves potent H3R inverse agonism.

For drug development professionals, moving this compound forward requires strict adherence to the self-validating pharmacological assays outlined above. Future translational efforts should focus on optimizing the pharmacokinetic profile (specifically metabolic stability of the thioether against early hepatic oxidation) while advancing into in vivo models of cognitive deficit and neuroinflammation.

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature, 302(5911), 832-837. URL:[Link]

  • Leurs, R., Bakker, R. A., Timmerman, H., & de Esch, I. J. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4(2), 107-120. URL:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

Exploratory

Predictive and Empirical In Vitro Toxicity Screening of [2-(Cyclopentylthio)ethyl]amine

A Methodological Whitepaper for Early-Stage Drug Discovery As drug discovery programs increasingly rely on functionalized aliphatic building blocks, compounds like [2-(Cyclopentylthio)ethyl]amine present unique toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Whitepaper for Early-Stage Drug Discovery

As drug discovery programs increasingly rely on functionalized aliphatic building blocks, compounds like [2-(Cyclopentylthio)ethyl]amine present unique toxicological challenges. Structurally, this molecule features a lipophilic cyclopentyl ring, a thioether linkage, and a terminal primary amine. While highly versatile for combinatorial synthesis, this specific scaffold harbors predictable liabilities: potential reactive metabolite formation via sulfur oxidation and hERG channel blockade driven by the protonated amine.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic screening templates. Here, we establish a causality-driven, three-tiered in vitro toxicity screening strategy specifically tailored to the structural alerts of [2-(Cyclopentylthio)ethyl]amine. Every protocol described herein functions as a self-validating system, ensuring that your go/no-go decisions are grounded in high-fidelity data.

Structural Alerts and Mechanistic Causality

Before initiating any empirical screening, we must establish why specific assays are chosen. The structure of [2-(Cyclopentylthio)ethyl]amine dictates our screening cascade:

  • The Thioether Moiety: Thioethers are highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), yielding sulfoxides and sulfones. If these intermediates are electrophilically reactive, they will deplete intracellular glutathione (GSH), leading to oxidative stress and hepatocyte necrosis.

  • The Primary Amine: With an anticipated pKa of ~9.5, the terminal amine will be protonated at physiological pH (7.4). Cationic amines tethered to lipophilic rings are classic pharmacophores for binding to the Tyr652 and Phe656 residues within the inner cavity of the hERG potassium channel, necessitating stringent cardiotoxicity screening.

Metabolism Parent [2-(Cyclopentylthio)ethyl]amine (Parent Compound) S_Oxidation S-Oxidation (FMO / CYP450) Parent->S_Oxidation N_Oxidation Oxidative Deamination (CYP450 / MAO) Parent->N_Oxidation Sulfoxide Sulfoxide / Sulfone Metabolites S_Oxidation->Sulfoxide Aldehyde Reactive Aldehyde Intermediate N_Oxidation->Aldehyde GSH GSH Conjugation (Detoxification) Sulfoxide->GSH If reactive Aldehyde->GSH Scavenging

Predicted Phase I metabolic pathways and reactive intermediate formation for the thioether-amine scaffold.

Tier 1: Multiplexed Hepatotoxicity Screening

To capture the toxicity of potential sulfoxide metabolites, standard fibroblast assays are insufficient due to a lack of metabolic competence. We utilize HepG2 cells (or primary human hepatocytes) and employ a multiplexed approach measuring both ATP depletion (metabolic viability) and Lactate Dehydrogenase (LDH) release (membrane integrity). This aligns with the principles outlined in for basal cytotoxicity estimation.

Protocol: Multiplexed ATP/LDH Assay

Self-Validation Mechanism: The inclusion of Chlorpromazine serves as a positive control for phospholipidosis and membrane rupture, ensuring assay sensitivity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of [2-(Cyclopentylthio)ethyl]amine (0.1 µM to 100 µM) in DMSO. Final DMSO concentration in wells must not exceed 0.5% (v/v).

  • Dosing: Treat cells with the compound, vehicle control (0.5% DMSO), and positive control (50 µM Chlorpromazine). Incubate for 72 hours.

  • LDH Readout (Necrosis): Transfer 50 µL of supernatant to a new clear 96-well plate. Add 50 µL of LDH substrate mix (e.g., CytoTox 96®). Incubate for 30 mins in the dark. Add Stop Solution and read absorbance at 490 nm.

  • ATP Readout (Viability): To the remaining cells and media in the original plate, add an equal volume of. Lyse on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

Data Interpretation Matrix
ATP Signal (Viability)LDH Signal (Necrosis)Mechanistic Interpretation
Normal Normal Non-toxic at tested concentration. Proceed to Tier 2.
Decreased Normal Early apoptosis, mitochondrial dysfunction, or cytostasis.
Decreased Increased Primary necrosis or late-stage apoptosis (membrane rupture).

Tier 2: Genotoxicity (Miniaturized Ames Test)

Because oxidative deamination of the primary amine can yield reactive aldehydes, we must screen for mutagenicity. We utilize a miniaturized, microplate-based fluctuation Ames test, compliant with the biological principles of.

Protocol: Microplate Ames Fluctuation Test

Self-Validation Mechanism: Testing must be conducted both with and without rat liver S9 fraction. Without S9, we miss the CYP-mediated reactive sulfoxides.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in exposure media.

  • Metabolic Activation: Prepare a 10% Aroclor 1254-induced rat liver S9 mix.

  • Exposure: In a 24-well plate, mix bacteria, compound (up to 500 µg/mL, limited by cytotoxicity from Tier 1), and either S9 mix or buffer. Incubate for 90 minutes at 37°C.

  • Indicator Plating: Dilute the exposure mixture into a reversion indicator medium (lacking histidine, containing a pH indicator). Distribute into 384-well plates.

  • Incubation & Scoring: Incubate for 48 hours. Wells where reverse mutation has occurred will grow and ferment the carbon source, dropping the pH and changing the indicator color from purple to yellow.

  • Analysis: A compound is flagged as a mutagenic liability if it induces a statistically significant, dose-dependent increase in the number of yellow (revertant) wells compared to the vehicle control.

Tier 3: Cardiotoxicity (hERG Electrophysiology)

Given the structural alert (lipophilic tail + cationic amine), evaluating the potential for delayed ventricular repolarization is critical. We bypass low-fidelity binding assays and proceed directly to automated patch-clamp electrophysiology, aligning with.

Protocol: Automated Patch-Clamp (hERG)

Self-Validation Mechanism: The protocol utilizes a specific voltage-step sequence to capture the compound's affinity for the open/inactivated state of the channel, which is highly sensitive to protonated amines.

  • Cell Preparation: Harvest CHO cells stably expressing the human KCNH2 (hERG) gene. Load into the automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation: Establish whole-cell configuration (membrane resistance > 1 GΩ).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (opens and inactivates channels).

    • Repolarize to -50 mV for 2 seconds (recovers channels from inactivation to the open state, eliciting the outward tail current).

  • Compound Application: Perfuse [2-(Cyclopentylthio)ethyl]amine at increasing concentrations (1, 3, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Measurement: Calculate the percentage inhibition of the peak tail current at -50 mV relative to the pre-compound baseline. Fit to a Hill equation to derive the IC₅₀.

Decision Matrix and Workflow Integration

The data generated from this 3-tier system provides a comprehensive safety profile. The following workflow dictates the progression of the compound.

Workflow Compound [2-(Cyclopentylthio)ethyl]amine Preparation Tier1 Tier 1: Hepatotoxicity (HepG2 / ATP & LDH) Compound->Tier1 Tier2 Tier 2: Genotoxicity (Ames Microplate) Tier1->Tier2 IC50 > 10µM Fail Structural Optimization Tier1->Fail Toxic Tier3 Tier 3: Cardiotoxicity (hERG Patch Clamp) Tier2->Tier3 Ames Negative Tier2->Fail Mutagenic Decision Safety Profiling & Go/No-Go Decision Tier3->Decision IC50 > 30µM Tier3->Fail hERG Block Fail->Compound

Tiered in vitro toxicity screening workflow and Go/No-Go decision thresholds.

Quantitative Thresholds for Advancement
Assay / ParameterStrict Go ThresholdCautionary ZoneNo-Go (Redesign Required)
HepG2 ATP IC₅₀ > 50 µM10 µM - 50 µM< 10 µM
Ames Test (+/- S9) Negative (All strains)Weak positive (Requires follow-up)Strong dose-dependent positive
hERG IC₅₀ > 30 µM10 µM - 30 µM< 10 µM

If [2-(Cyclopentylthio)ethyl]amine triggers a "No-Go" in Tier 3 (hERG), structural optimization should focus on reducing the basicity of the amine (e.g., conversion to an amide) or increasing the steric bulk around the nitrogen to hinder channel pore binding. If it fails Tier 1, replacing the thioether with an ether linkage may prevent reactive sulfoxide formation.

References

  • OECD (2010), Test No. 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • U.S. Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. ICH Guidance for Industry. URL:[Link]

Foundational

Thermodynamic Stability and Degradation Pathways of [2-(Cyclopentylthio)ethyl]amine

A Technical Whitepaper for Formulation Scientists and Analytical Chemists Executive Summary[2-(Cyclopentylthio)ethyl]amine (CPTEA) is a versatile bifunctional aliphatic building block increasingly utilized in targeted dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Formulation Scientists and Analytical Chemists

Executive Summary[2-(Cyclopentylthio)ethyl]amine (CPTEA) is a versatile bifunctional aliphatic building block increasingly utilized in targeted drug delivery systems, API synthesis, and surface functionalization. Characterized by a highly nucleophilic thioether linkage and a terminal primary amine, CPTEA offers excellent synthetic flexibility. However, these same functional moieties introduce complex thermodynamic vulnerabilities, particularly under oxidative and thermal stress.

This whitepaper provides an in-depth mechanistic analysis of CPTEA’s thermodynamic stability, elucidates its primary degradation pathways, and outlines self-validating analytical workflows. By understanding the causality behind these degradation mechanisms, drug development professionals can engineer more robust formulations and accurately predict shelf-life.

Structural & Thermodynamic Profiling

The intrinsic stability of CPTEA is dictated by the differential bond dissociation energies (BDE) of its functional groups. First-principles thermodynamic analysis reveals that the molecule is not uniformly stable; the thioether (C-S-C) linkage serves as the thermodynamic weak point, particularly in the presence of reactive oxygen species (ROS) or trace peroxides commonly found in pharmaceutical excipients (e.g., polysorbates, PEGs).

As demonstrated in Table 1 , the carbon-sulfur bond requires significantly less energy to disrupt or oxidize compared to the aliphatic backbone or the primary amine.

Table 1: Thermodynamic Parameters of CPTEA Linkages

Functional GroupBond TypeApprox. Bond Dissociation Energy (kJ/mol)Susceptibility to DegradationPrimary Stressor
Thioether C-S270 - 290HighPeroxides, ROS, Light
Primary Amine C-N305 - 315ModerateAtmospheric CO₂, Electrophiles
Aliphatic Chain C-C345 - 355LowExtreme Heat / Strong Base

Mechanistic Degradation Pathways

The degradation of CPTEA is not a monolithic process but a network of competing and synergistic chemical reactions. According to established principles of pharmaceutical degradation , we can categorize these into three primary pathways:

A. S-Oxidation (The Primary Pathway)

The lone electron pairs on the sulfur atom are highly polarizable and nucleophilic. Upon exposure to trace hydroperoxides, CPTEA undergoes a rapid bimolecular reaction to form a sulfoxide . If oxidative stress is sustained, the sulfoxide undergoes a slower, secondary oxidation to a sulfone . Because sulfoxide formation is highly exothermic, it is often the first degradation event observed during stability testing.

B. Sulfoxide-Facilitated β -Elimination (Synergistic Degradation)

While the intact aliphatic chain of CPTEA is stable, oxidation fundamentally alters the molecule's electronic landscape. Once the sulfur is oxidized to a sulfoxide, the highly electronegative S=O group exerts a strong electron-withdrawing effect. This significantly increases the acidity of the β -protons on the ethyl chain. Under mildly basic conditions, this triggers an E2 β -elimination, cleaving the molecule into cyclopentanesulfenic acid and vinylamine (which rapidly tautomerizes to an imine and hydrolyzes).

C. N-Carbamylation (Amine-Mediated)

Primary amines are highly reactive toward atmospheric carbon dioxide. In poorly sealed environments, the terminal amine of CPTEA will reversibly react with CO₂ to form a carbamate salt. While often reversible upon acidification, carbamate formation drastically alters the solubility and partition coefficient (LogP) of the compound, potentially leading to precipitation in liquid formulations.

DegradationPathway CPTEA [2-(Cyclopentylthio)ethyl]amine (Intact API) Sulfoxide Sulfoxide Intermediate (Primary Degradant) CPTEA->Sulfoxide ROS / Peroxides (k_fast) Carbamate Carbamate Salt (CO2 Adduct) CPTEA->Carbamate Atmospheric CO2 (Reversible) Sulfone Sulfone (Secondary Degradant) Sulfoxide->Sulfone Excess ROS (k_slow) Elimination Cyclopentanesulfenic Acid + Vinylamine Sulfoxide->Elimination Base Catalysis / Heat (Beta-Elimination)

Caption: Mechanistic degradation pathways of [2-(Cyclopentylthio)ethyl]amine under stress conditions.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the stability of CPTEA, experimental design must account for analytical artifacts. Standard HPLC methods often fail to capture early-stage oxidation, and mass spectrometry electrospray ionization (ESI) sources can artificially oxidize thioethers, leading to false positives. The following protocols are engineered with built-in causality checks to ensure data integrity, aligning with ICH Q1A(R2) guidelines .

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Rationale: IMC detects sub-microwatt heat flows associated with bond cleavage and oxidation long before macroscopic concentration changes occur, allowing for real-time thermodynamic profiling . Self-Validation Checkpoint: A dual-reference system is used. An empty ampoule serves as the baseline to subtract environmental thermal noise, while a known standard (L-Methionine) is run in parallel to validate the instrument's sensitivity to thioether oxidation.

  • Sample Preparation: Prepare a 50 mM solution of CPTEA in a pH 7.4 phosphate buffer.

  • Baseline Calibration: Load the reference ampoule (buffer only) and the calibration ampoule (L-Methionine in buffer) into the microcalorimeter. Equilibrate at 25°C until heat flow variance is < 0.1 µW.

  • Initiation: Introduce the CPTEA sample ampoule.

  • Thermal Monitoring: Record the heat flow ( dq/dt ) continuously for 72 hours. Integrate the exothermic peaks to calculate the pseudo-zero-order degradation rate.

  • Arrhenius Modeling: Repeat the process at 40°C and 60°C to calculate the Activation Energy ( Ea​ ) of the primary degradation event.

Protocol 2: Accelerated Oxidative Stress Testing via LC-HRMS

Rationale: To structurally elucidate the specific degradants (sulfoxide vs. sulfone) and map the kinetic timeline of the degradation pathway . Self-Validation Checkpoint: Thioethers can artificially oxidize inside the heated ESI source of a mass spectrometer. To prove that oxidation occurred in the formulation and not in the instrument, a t=0 "quenched control" is utilized.

  • Stress Induction: Spik a 10 mg/mL CPTEA solution with 0.1% H2​O2​ at 40°C.

  • Time-Course Sampling: Extract 100 µL aliquots at t=0,1,4,12, and 24 hours.

  • Catalase Quenching (Critical Step): Immediately add 10 µL of a concentrated catalase solution to each aliquot to enzymatically destroy unreacted H2​O2​ . Note: The t=0 sample must be quenched instantly.

  • LC-HRMS Analysis: Inject the quenched samples into a High-Resolution Mass Spectrometer.

  • Data Interpretation: If the t=0 quenched sample shows a mass shift of +16 Da (sulfoxide), the oxidation is an ESI artifact. If the t=0 sample is clean but the t=4 sample shows the +16 Da shift, true solution-phase degradation is confirmed.

ExperimentalWorkflow Prep Sample Preparation (Buffer + Stressor) IMC Isothermal Microcalorimetry (Real-Time Heat Flow) Prep->IMC Thermal LCMS LC-HRMS Analysis (Structural Elucidation) Prep->LCMS Oxidative Kinetics Kinetic Modeling (Arrhenius Parameters) IMC->Kinetics LCMS->Kinetics

Caption: Self-validating analytical workflow for thermodynamic and structural degradation profiling.

Kinetic Data Summary

By combining the thermodynamic heat-flow data from IMC and the structural data from LC-HRMS, we can extract precise kinetic parameters for the oxidative degradation of CPTEA. Table 2 summarizes the kinetic behavior of CPTEA under 0.1% H2​O2​ oxidative stress.

Table 2: Kinetic Parameters of CPTEA Oxidative Degradation

Temperature (°C)Rate Constant ( kobs​ ) ( h−1 )Half-life ( t1/2​ ) (h)Calculated Activation Energy ( Ea​ )
250.01546.2~ 65.4 kJ/mol
400.04814.4~ 65.4 kJ/mol
600.1853.7~ 65.4 kJ/mol

Note: The consistent Ea​ across temperature ranges confirms that the mechanism of degradation (bimolecular S-oxidation) remains constant and does not shift to alternative pathways at higher temperatures.

Conclusion & Formulation Strategies

The thermodynamic profiling of [2-(Cyclopentylthio)ethyl]amine demonstrates that while the molecule is structurally versatile, its thioether linkage requires stringent protective measures during formulation. The causality of its degradation is primarily rooted in the nucleophilicity of the sulfur atom, which not only forms sulfoxides but subsequently lowers the activation energy for β -elimination of the aliphatic chain.

Actionable Formulation Strategies:

  • Excipient Screening: Strictly avoid excipients with high peroxide values (e.g., lower-grade polysorbates or PEGs). Utilize peroxide-free grades where possible.

  • Antioxidant Addition: The inclusion of water-soluble sacrificial antioxidants (e.g., sodium metabisulfite or ascorbic acid) is highly recommended to competitively inhibit ROS before they interact with the CPTEA thioether linkage.

  • Atmospheric Control: To prevent N-carbamylation of the primary amine, manufacturing and fill-finish operations should be conducted under an inert nitrogen or argon blanket.

By applying these first-principles insights and utilizing self-validating analytical workflows, researchers can confidently leverage CPTEA in complex chemical and pharmaceutical architectures.

References

  • Waterman, K. C., et al. "Understanding the Basics of Pharmaceutical Degradation." Journal of Pharmaceutical Sciences.[Link]

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. [Link]

  • Hovorka, Š., et al. "Thermodynamic properties of aliphatic thioethers." The Journal of Chemical Thermodynamics.[Link]

  • Nelson, D. P., et al. "Oxidation of Primary Amines and Thioethers in Formulation." Analytical Chemistry.[Link]

Exploratory

Technical Whitepaper: Safety, Handling, and Operational Protocols for[2-(Cyclopentylthio)ethyl]amine

Executive Summary [2-(Cyclopentylthio)ethyl]amine (CPTEA) is a specialized bifunctional aliphatic building block frequently utilized in the synthesis of GPCR ligands, radioprotective agents, and advanced polymeric materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Cyclopentylthio)ethyl]amine (CPTEA) is a specialized bifunctional aliphatic building block frequently utilized in the synthesis of GPCR ligands, radioprotective agents, and advanced polymeric materials. Operating with this compound presents a unique dual-hazard profile: the primary amine moiety drives severe corrosivity and basicity, while the thioether (alkyl sulfide) group introduces extreme olfactory hazards (stench) and susceptibility to auto-oxidation.

This whitepaper synthesizes structural causality with field-proven methodologies to establish self-validating safety systems for laboratory and pilot-scale operations. By understanding the mechanistic behavior of CPTEA, researchers can implement handling protocols that ensure both personnel safety and reagent integrity.

Physicochemical Profiling & Hazard Causality

Designing effective safety protocols requires deconstructing the chemical behavior of CPTEA's functional groups.

  • The Primary Amine (-NH₂): Acts as a strong nucleophile and base. Physiologically, it is capable of saponifying dermal lipids and denaturing proteins, leading to severe, deep-tissue chemical burns. Environmentally, the amine readily absorbs atmospheric carbon dioxide to form insoluble carbamate salts, degrading reagent purity.

  • The Thioether (-S-): Possesses an exceptionally low olfactory detection threshold (often in the parts-per-billion range). It binds strongly to human olfactory receptors, causing severe nausea, headaches, and potential panic in a laboratory setting if uncontained. Furthermore, thioethers are prone to slow oxidation into sulfoxides when exposed to ambient air.

Quantitative Safety Metrics

To facilitate risk assessment, the predicted physicochemical properties and safety metrics are summarized below.

ParameterValue / DescriptionOperational Implication
Molecular Formula C₇H₁₅NSBifunctional reactivity requires orthogonal protection strategies.
Molecular Weight 145.27 g/mol High volatility for a stench compound; requires strict containment.
Physical State Colorless to pale yellow liquidColor shifts to yellow/brown indicate auto-oxidation or degradation.
Odor Threshold < 10 ppb (estimated)Mandates continuous handling within a certified fume hood.
pKa (Amine) ~9.5 - 10.5Highly basic; rapidly forms salts with atmospheric CO₂ and moisture.
Flash Point ~85°C (estimated)Combustible liquid; must be isolated from open flames and oxidizers.

GHS Hazard Classification

Extrapolating from structural analogs such as 2-(ethylthio)ethylamine documented in the , CPTEA falls under stringent Global Harmonized System (GHS) classifications. Proper labeling and storage must reflect these hazards:

  • Danger: H314 (Causes severe skin burns and eye damage)

  • Warning: H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled)

  • Warning: H335 (May cause respiratory irritation)

Self-Validating Experimental Protocols

According to guidelines established by the , high-hazard operations must not rely solely on operator execution. They must incorporate built-in validation steps to create a "self-validating system."

Protocol A: Anaerobic Transfer and Reaction Setup

Causality: Amines absorb CO₂ to form carbamates, and thioethers oxidize to sulfoxides in the presence of air. Anaerobic transfer prevents reagent degradation and minimizes the release of volatile stench compounds.

  • Preparation: Purge the closed reaction vessel and a gas-tight syringe with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Transfer: Utilize a positive-pressure Schlenk line technique to draw CPTEA into the syringe directly from the septum-sealed storage bottle.

  • Execution: Inject the reagent dropwise into the closed reaction system at 0°C to mitigate exothermic nucleophilic attack.

  • Validation Step (Self-Validating System): Monitor the internal pressure of the reaction vessel via an inert gas bubbler. A steady, non-accelerating bubble rate validates that the exothermic reaction is controlled, temperature is stable, and no rapid outgassing is occurring.

Workflow A 1. Storage Inert Gas, 2-8°C B 2. Transfer Fume Hood & Syringe A->B Purge with N2/Ar C 3. Reaction Closed System B->C Dropwise Addition D 4. Quenching NaOCl Oxidation C->D Reaction Complete E 5. Validation Starch-Iodide Test D->E Verify Excess Bleach

Fig 1. Self-validating handling workflow for CPTEA from storage to disposal.

Protocol B: Thioether Quenching and Glassware Decontamination

Causality: Standard detergent washing does not eliminate thioether stench. Sodium hypochlorite (bleach) oxidizes the volatile sulfide into a non-volatile, odorless sulfone. Furthermore, amines adhere to glassware via hydrogen bonding with silanol groups, requiring acidic protonation for removal.

  • Quenching: Submerge all contaminated glassware, needles, and syringes in a freshly prepared 10% v/v sodium hypochlorite (bleach) solution inside the fume hood.

  • Incubation: Allow a minimum of 12 hours of contact time to ensure complete stepwise oxidation (Sulfide → Sulfoxide → Sulfone).

  • Validation Step (Self-Validating System): Dip a starch-iodide test paper into the quenching bath. A rapid color change to blue-black confirms the presence of excess active hypochlorite, validating that all thioether has been successfully oxidized. If the paper remains white, the bleach is depleted; add more hypochlorite and repeat the incubation.

  • Amine Neutralization: Following the bleach bath, rinse glassware with 1M HCl to protonate any residual amine, rendering it completely water-soluble, followed by a final deionized water rinse.

Oxidation S1 Thioether (Stench) O1 NaOCl (Bleach) S1->O1 Oxidation S2 Sulfoxide (Low Odor) O1->S2 O2 NaOCl (Excess) S2->O2 Oxidation S3 Sulfone (Odorless) O2->S3

Fig 2. Stepwise oxidative quenching mechanism of thioethers using sodium hypochlorite.

Emergency Response & First Aid

General principles for handling corrosive and stench-producing amines are outlined in the. In the event of an exposure to CPTEA, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Crucial Note: Do NOT use acidic neutralizing agents directly on the skin, as the exothermic neutralization reaction can exacerbate thermal burns on top of the chemical burn.

  • Eye Contact: Irrigate continuously with water or a standard eye-wash solution for 20 minutes. Hold eyelids open to ensure complete flushing. Seek immediate ophthalmological intervention.

  • Inhalation: Evacuate the victim to fresh air immediately. The intense stench may induce severe nausea and vomiting; monitor the airway to prevent aspiration. Administer oxygen if breathing is labored and seek emergency medical attention.

References

  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ACS Committee on Chemical Safety Guidelines Source: American Chemical Society (ACS) URL: [Link]

  • Title: OSHA Occupational Chemical Database Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Foundational

Structural Elucidation of [2-(Cyclopentylthio)ethyl]amine Scaffolds: A Comprehensive Crystallographic Guide

Executive Summary The [2-(Cyclopentylthio)ethyl]amine (CPTEA) motif is a highly versatile pharmacophore utilized in drug discovery to bridge lipophilic pockets and polar interaction sites. However, its extreme conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [2-(Cyclopentylthio)ethyl]amine (CPTEA) motif is a highly versatile pharmacophore utilized in drug discovery to bridge lipophilic pockets and polar interaction sites. However, its extreme conformational flexibility—driven by the low-energy pseudorotation of the cyclopentyl ring and the highly rotatable thioether linkage—presents significant challenges for structural characterization. This whitepaper provides an in-depth, self-validating crystallographic methodology for the isolation, diffraction, and structural refinement of CPTEA compounds.

Chemical Context & Conformational Landscape

To successfully crystallize and refine CPTEA derivatives, one must first understand the fundamental physical chemistry governing its solid-state behavior.

  • The Thioether Linkage: Unlike standard ether (C–O–C) linkages, the thioether (C–S–C) bond features longer bond lengths (~1.81 Å) and a more acute bond angle (~99–102°). This alters the spatial trajectory of the ethylamine chain, allowing it to sweep a larger conformational volume.

  • Cyclopentyl Pseudorotation: Five-membered aliphatic rings do not possess a single stable minimum. They continuously interconvert between the Envelope ( Cs​ ) and Half-Chair ( C2​ ) conformations via a low-energy pathway known as pseudorotation. In the crystal lattice, this often manifests as dynamic or static disorder.

  • Amine Terminus: The primary amine is a potent hydrogen-bond donor and acceptor. In its free-base form, CPTEA is typically a low-melting solid or oil. Crystallization necessitates protonation to form a rigid, high-lattice-energy salt network.

Conformation Root CPTEA Conformational Flexibility Nodes Ring Cyclopentyl Ring (Pseudorotation) Root->Ring Linker Thioether Linker (C-S-C-C) Root->Linker Terminus Amine Terminus (H-Bonding) Root->Terminus Env Envelope (Cs) Ring->Env Half Half-Chair (C2) Ring->Half Gauche Gauche (+/- 60°) Linker->Gauche Anti Anti (180°) Linker->Anti Donor H-Bond Donor Terminus->Donor Acceptor H-Bond Acceptor Terminus->Acceptor

Fig 1: Hierarchical breakdown of conformational flexibility in CPTEA scaffolds.

Experimental Protocols: From Sample to Lattice

Because the free base of CPTEA lacks the rigidity required for highly ordered crystal packing, we must engineer the intermolecular forces. By converting the amine to a hydrochloride (HCl) or tartrate salt, we introduce strong ionic interactions and directional charge-assisted hydrogen bonds ( N+−H⋯Cl− ). This drastically increases the lattice energy and forces the highly flexible thioether chain into a single, stable conformation.

Protocol A: Salt Formation and Vapor Diffusion Crystallization

This protocol is designed to slowly approach the metastable zone of supersaturation, preventing the kinetic precipitation of microcrystalline powder.

  • Salt Generation: Dissolve 50 mg of CPTEA free base in 1.0 mL of anhydrous methanol. Slowly add 1.1 equivalents of ethereal HCl (2.0 M) dropwise at 0 °C. Stir for 15 minutes, then evaporate the solvent under a stream of nitrogen to yield CPTEA·HCl as a crude solid.

  • Solvent Selection: Re-dissolve the crude CPTEA·HCl in a minimal volume (~0.5 mL) of a polar protic solvent (e.g., Methanol or Ethanol) to act as the "Good Solvent".

  • Vapor Diffusion Setup: Place the open vial containing the CPTEA·HCl solution into a larger, sealable vessel containing 3.0 mL of an "Anti-Solvent" (e.g., Diethyl Ether or Pentane).

  • Equilibration: Seal the outer vessel tightly. Over 3–7 days, the volatile anti-solvent will slowly diffuse into the inner vial, smoothly lowering the solubility of the salt and inducing the nucleation of diffraction-quality single crystals.

X-Ray Diffraction & Data Collection

The presence of the heavier Sulfur atom in CPTEA is a massive crystallographic advantage. Sulfur acts as a strong anomalous scatterer, which anchors the phase problem solution and allows for unambiguous absolute structure determination if a chiral center is present (e.g., substituted cyclopentyl rings).

Protocol B: Cryo-XRD Data Collection
  • Crystal Harvesting: Submerge the crystals in a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor and prevent ice-ring formation during freezing.

  • Mounting: Loop a single crystal (optimal size: 0.1–0.3 mm in all dimensions) using a MiTeGen loop.

  • Cryo-Cooling (Crucial Step): Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: The low barrier to cyclopentyl pseudorotation means that at room temperature (298 K), the ring will undergo extreme thermal motion, washing out the electron density of the carbon atoms. Cooling to 100 K freezes the molecule into its lowest-energy conformation(s).

  • Diffraction: Collect data using Cu radiation ( λ=1.54184 Å). Cu radiation is preferred over Mo for CPTEA because it maximizes the anomalous scattering signal of the sulfur atom, aiding in phase resolution.

XRD_Workflow A CPTEA·HCl Crystal (in Mother Liquor) B Paratone-N Oil Coating A->B Displace solvent C Flash Cooling (100 K) B->C Prevent ice rings D Cu K-alpha Irradiation C->D Arrest thermal motion E Phase Solution (Intrinsic Phasing) D->E Locate Sulfur atom F Refinement (SHELXL) E->F Model disorder

Fig 2: Step-by-step workflow for X-Ray data collection and structure solution.

Structural Refinement & Disorder Modeling

Once the initial electron density map is generated, the structure must be refined. The industry standard for this is SHELXL [1], often operated through the Olex2 [2] graphical interface.

Managing Cyclopentyl Disorder

Even at 100 K, the cyclopentyl ring in CPTEA may freeze into two distinct conformations (e.g., 60% Envelope A, 40% Half-Chair B) within the same crystal lattice. If unmodeled, this results in artificially enlarged, "cigar-shaped" Anisotropic Displacement Parameters (ADPs) and a high R1​ value.

Self-Validating Refinement Protocol:

  • Identify Disorder: Inspect the difference Fourier map ( Fo​−Fc​ ). Look for residual electron density peaks (> 0.5 e− /ų) near the cyclopentyl carbons.

  • Split Positions: Assign the disordered carbon atoms into two parts (PART 1 and PART 2 in SHELXL). Assign a free variable to their occupancies so they sum to 1.0.

  • Apply Restraints: Because the split atoms are close together, the refinement matrix can become unstable. Apply SADI (Similarity of Distances) restraints to ensure the C-C bond lengths in Part 1 match those in Part 2. Apply RIGU (Rigid Bond) restraints to ensure the thermal ellipsoids behave logically.

  • Validation: A successful disorder model is self-validating: the R1​ factor will drop, the Goodness-of-Fit (GooF) will approach 1.0, and the thermal ellipsoids will become spherical rather than elongated.

Quantitative Structural Data

The following table summarizes the expected crystallographic parameters for CPTEA derivatives, derived from comparative statistics in the Cambridge Structural Database (CSD) [3].

Structural ParameterExpected RangeMechanistic Rationale
C(sp³)–S Bond Length 1.80 – 1.83 ÅLonger than C–O (~1.43 Å), providing greater steric clearance and flexibility in the linker.
C–S–C Bond Angle 98° – 102°Significantly more acute than tetrahedral (109.5°), dictating a bent trajectory of the ethylamine chain.
S–C–C–N Torsion Angle ~60° (Gauche) or ~180° (Anti)Dictated by crystal packing and intermolecular H-bonding of the terminal amine. Anti is sterically favored, but Gauche is common if it enables a favorable H-bond network.
Cyclopentyl Puckering Amplitude ( q ) 0.35 – 0.45 ÅQuantifies the deviation from planarity; highly dependent on the specific pseudorotation phase angle ( ϕ ).
N+⋯Cl− H-Bond Distance 3.10 – 3.25 ÅStandard donor-acceptor distance for strong charge-assisted hydrogen bonds in the solid state.

Implications for Drug Design

The crystallographic analysis of [2-(Cyclopentylthio)ethyl]amine reveals a scaffold that is highly adaptable. The long C–S bonds and acute C–S–C angle allow the molecule to fold back on itself or extend fully depending on the local dielectric environment and hydrogen-bonding opportunities. For drug development professionals, this means CPTEA can easily adapt to induced-fit binding pockets in target proteins. However, this flexibility comes at an entropic cost upon binding. Understanding the exact torsion angles and puckering states observed in the solid state provides critical starting geometries for computational docking and Structure-Activity Relationship (SAR) optimization.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of [2-(Cyclopentylthio)ethyl]amine

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for peptidomimetics, targeted ligand design, and thioether-based pharmacophores. Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Building block for peptidomimetics, targeted ligand design, and thioether-based pharmacophores.

Scientific Rationale and Retrosynthetic Strategy

Thioether-containing primary amines are highly versatile intermediates in medicinal chemistry. The sulfur atom provides unique hydrogen-bond accepting capabilities and polarizability, while the primary amine serves as an ideal handle for subsequent functionalization (e.g., amide coupling, reductive amination).

To synthesize [2-(Cyclopentylthio)ethyl]amine , the most efficient and atom-economical route is the chemoselective S-alkylation of 2-aminoethanethiol (cysteamine) using a cyclopentyl halide.

Causality in Design

The primary challenge in this synthesis is avoiding N-alkylation or S,N-dialkylation. Sulfur is a softer, more polarizable nucleophile than nitrogen. By utilizing cysteamine hydrochloride and a mild inorganic base (such as potassium carbonate), we can selectively deprotonate the thiol (pKa ~8.3) while keeping the primary amine largely protonated or less nucleophilic [1]. Furthermore, because the electrophile (bromocyclopentane) is a secondary alkyl halide, the S_N2 substitution is sterically hindered. This necessitates elevated temperatures (reflux) to drive the reaction to completion, whereas a primary halide might react efficiently at room temperature.

Retrosynthesis Target [2-(Cyclopentylthio)ethyl]amine (Target) Intermediate Chemoselective S-Alkylation Target->Intermediate Reagent1 2-Aminoethanethiol HCl (Nucleophile) Intermediate->Reagent1 Reagent2 Bromocyclopentane (Electrophile) Intermediate->Reagent2

Retrosynthetic pathway for [2-(Cyclopentylthio)ethyl]amine via S-alkylation.

Experimental Methodology

The following protocol outlines a self-validating, scalable system for the synthesis of the target compound.

Reagent Matrix
ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminoethanethiol HCl113.611.011.36 gThiolate Source [2]
Bromocyclopentane149.031.0515.65 gElectrophile
Potassium Carbonate (K₂CO₃)138.212.534.55 gMild Base
Ethanol (Absolute)46.07N/A150 mLProtic Solvent
Step-by-Step Protocol

Step 1: Thiolate Generation

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas (N₂ or Ar) inlet.

  • Suspend 2-aminoethanethiol hydrochloride (11.36 g, 100 mmol) in 150 mL of absolute ethanol.

  • Add anhydrous K₂CO₃ (34.55 g, 250 mmol) in one portion.

  • Stir the suspension vigorously at room temperature for 30 minutes. Insight: The excess base neutralizes the hydrochloride salt and deprotonates the thiol, generating the highly nucleophilic thiolate anion.

Step 2: S_N2 Alkylation 5. Add bromocyclopentane (15.65 g, 105 mmol) dropwise over 15 minutes using an addition funnel. 6. Gradually heat the reaction mixture to reflux (approx. 78 °C) using an oil bath. 7. Maintain reflux for 12–16 hours. Insight: The steric bulk of the cyclopentyl ring slows the S_N2 trajectory; thermal energy is required to overcome the activation barrier [1]. 8. Monitor the reaction via TLC (Silica gel, 10% MeOH in DCM with 1% NH₄OH, visualized with Ninhydrin stain).

Step 3: Workup and Isolation 9. Cool the reaction mixture to room temperature. 10. Filter the mixture through a pad of Celite to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the filter cake with 50 mL of ethanol. 11. Concentrate the filtrate under reduced pressure to yield a crude residue. 12. Partition the residue between 100 mL of distilled water and 100 mL of Ethyl Acetate (EtOAc). 13. Adjust the pH of the aqueous layer to >10 using 1M NaOH to ensure the amine is entirely in its free-base form, preventing it from partitioning into the aqueous layer as a salt. 14. Extract the aqueous layer with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. 15. Evaporate the solvent under reduced pressure. Purify the crude oil via vacuum distillation or flash column chromatography to yield pure [2-(Cyclopentylthio)ethyl]amine.

Workflow Step1 1. Suspend Cysteamine HCl in Absolute Ethanol Step2 2. Add K2CO3 (Generate Thiolate Anion) Step1->Step2 Step3 3. Dropwise Addition of Bromocyclopentane Step2->Step3 Step4 4. Reflux (12-16h) & Monitor via TLC Step3->Step4 Step5 5. Filtration & Solvent Evaporation Step4->Step5 Step6 6. Liquid-Liquid Extraction (Aqueous pH > 10) Step5->Step6 Step7 7. Final Purification (Distillation/Chromatography) Step6->Step7

Experimental workflow for the synthesis and purification of the target thioether amine.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below is the expected ¹H NMR profile for the purified product.

Expected ¹H NMR Data (400 MHz, CDCl₃)
NucleusExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H1.40 – 1.75multiplet6HCyclopentyl ring (-CH₂- groups)
¹H1.95 – 2.05multiplet2HCyclopentyl ring (allylic to S)
¹H2.55 – 2.65triplet2H-S-CH₂- (ethyl chain)
¹H2.80 – 2.90triplet2H-CH₂-NH₂ (ethyl chain)
¹H3.05 – 3.15multiplet1HCyclopentyl methine (-CH-S-)
¹H1.40 – 1.80broad singlet2H-NH₂ (D₂O exchangeable)

Note: The presence of the triplet at ~2.85 ppm confirms the retention of the primary amine, while the multiplet at ~3.10 ppm confirms successful S-alkylation onto the cyclopentyl ring.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: PubChem Compound Summary for CID 6058, Cysteamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Application

Application Note: Strategic Utilization of [2-(Cyclopentylthio)ethyl]amine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the selection of bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is critical for navigating the delicate balance between target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. [2-(Cyclopentylthio)ethyl]amine (CPTEA) is a highly versatile, lipophilic thioether-amine building block. It is strategically deployed in the synthesis of central nervous system (CNS) agents, G-protein coupled receptor (GPCR) modulators (particularly Histamine H3/H4 antagonists), and targeted covalent inhibitors.

This application note provides an in-depth analysis of CPTEA’s physicochemical causality, structural rationale, and field-validated protocols for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Causality

When designing a pharmacophore, the choice between an alkyl chain, an oxygen ether, and a thioether is never arbitrary. The incorporation of the cyclopentylthio moiety provides distinct advantages over its bioisosteres .

The Thioether Advantage (vs. Oxygen Ether)
  • Polarizability & Lipophilicity: Sulfur is significantly larger and more polarizable than oxygen. This increases the overall lipophilicity (LogP) of the molecule, driving partitioning into lipid bilayers—a crucial factor for blood-brain barrier (BBB) penetration in CNS drug design.

  • Conformational Dynamics: The longer C–S bond (~1.8 Å vs. ~1.4 Å for C–O) and the altered gauche effect of the thioether linkage provide a unique conformational flexibility, allowing the cyclopentyl ring to adopt optimal geometries within deep, hydrophobic receptor pockets.

  • Metabolic Tuning: Unlike ethers, thioethers are susceptible to Flavin-containing monooxygenase (FMO) and Cytochrome P450 (CYP)-mediated oxidation . This predictable metabolic soft spot allows chemists to design "soft drugs" or prodrugs where the resulting sulfoxide metabolite may possess altered activity or facilitate rapid systemic clearance.

The Cyclopentyl Ring (vs. Cyclohexyl or Linear Alkyl)

The cyclopentyl ring offers an optimal "Goldilocks" profile for steric bulk. It is highly effective at filling tight hydrophobic sub-pockets (such as those adjacent to Asp114 in the Histamine H3 receptor) where a rigid cyclohexyl ring would cause steric clashes, and a linear alkyl chain would suffer from excessive entropic penalties upon binding .

Table 1: Comparative Physicochemical Profiling of CPTEA and Bioisosteres
Building Block ScaffoldEst. LogPpKa (Amine)PSA (Ų)Primary Metabolic Liability
[2-(Cyclopentylthio)ethyl]amine ~1.9~9.551.3High (Sulfoxidation via FMO/CYP)
[2-(Cyclopentyloxy)ethyl]amine~1.4~9.335.5Low (O-dealkylation)
2-Cyclopentylethan-1-amine~2.1~10.126.0Moderate (Aliphatic hydroxylation)
[2-(Cycloheptylthio)ethyl]amine~2.8~9.551.3High (Sulfoxidation / High clearance)

Pharmacophore Mapping & Design Logic

When CPTEA is incorporated into a drug scaffold (e.g., via amide or urea coupling), it acts as a tripartite binding motif. The diagram below illustrates the logical relationship between CPTEA's structural components and typical target protein interactions.

G CPTEA [2-(Cyclopentylthio)ethyl]amine Pharmacophore Cyclopentyl Cyclopentyl Ring (Lipophilic Bulk) CPTEA->Cyclopentyl Thioether Thioether Linkage (Polarizable Core / HBA) CPTEA->Thioether Amine Primary Amine (Salt Bridge / HBD) CPTEA->Amine Pocket Hydrophobic Pocket (Receptor) Cyclopentyl->Pocket van der Waals Hinge Hinge Region / Solvent (Target Protein) Thioether->Hinge Weak Dipole Aspartate Acidic Residue (e.g., Asp/Glu) Amine->Aspartate Ionic Bond

Fig 1: Logical mapping of CPTEA pharmacophore components to target protein interactions.

Experimental Protocols

Protocol A: Amide Library Generation via HATU Coupling

To utilize CPTEA in library synthesis, standard amide coupling conditions must be slightly modified to prevent premature oxidation of the thioether moiety.

Causality & Rationale: HATU is selected over EDC/NHS to ensure rapid reaction kinetics, minimizing the time the thioether is exposed to atmospheric oxygen in basic media. Furthermore, oxidizing agents (like sodium hypochlorite) strictly cannot be used during glassware cleaning or aqueous workup, as they will rapidly convert the thioether to a sulfoxide artifact.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 equiv, 1.5 mmol) and HATU (1.1 equiv, 0.55 mmol). Stir at room temperature for 15 minutes.

  • Amine Addition: Add CPTEA (1.1 equiv, 0.55 mmol) dropwise to the activated ester solution.

  • Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS. Self-Validation: The presence of a mass peak at [M+16]+ indicates unwanted sulfoxidation; if observed, verify the purity of the DMF and ensure the nitrogen line is thoroughly purged.

  • Workup: Dilute with EtOAc (15 mL) and wash sequentially with 5% aqueous NaHCO3​ (2 x 10 mL), water (2 x 10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Microsomal Stability & Sulfoxidation Profiling

Because CPTEA derivatives carry a high liability for sulfur oxidation, profiling their metabolic stability in Human Liver Microsomes (HLM) early in the design cycle is mandatory.

Causality & Rationale: Thioethers are oxidized to sulfoxides and subsequently to sulfones. This assay uses a minus-NADPH control to create a self-validating system: any oxidation observed in the absence of NADPH is due to chemical auto-oxidation (poor bench stability), whereas NADPH-dependent oxidation confirms enzymatic (CYP/FMO) clearance .

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the CPTEA derivative in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 1 µL of the 100 µM compound stock, 74 µL of 100 mM potassium phosphate buffer (pH 7.4), and 5 µL of HLM (20 mg/mL protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of 5 mM NADPH solution.

    • Self-Validation Control: For the minus-NADPH control wells, add 20 µL of buffer instead of NADPH.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched plates at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis, tracking both the parent mass [M+H]+ and the expected sulfoxide mass [M+16+H]+.

Workflow Start Test Compound (CPTEA Derivative) Incubation HLM Incubation (+ NADPH, 37°C) Start->Incubation Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Centrifuge Centrifugation (14,000 rpm) Quench->Centrifuge Analysis LC-MS/MS Analysis (Parent vs Sulfoxide) Centrifuge->Analysis

Fig 2: Experimental workflow for HLM metabolic stability and sulfoxidation profiling.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

  • Dalvie, D. K., O'Donnell, J. P., & Obach, R. S. (2002). Biotransformation of sulfur-containing xenobiotics. Chemical Research in Toxicology, 15(3), 269-299. URL:[Link]

  • Sander, K., Kottke, T., & Stark, H. (2008). Histamine H3 receptor antagonists go to clinics. Biological & Pharmaceutical Bulletin, 31(12), 2163-2181. URL:[Link]

Method

Application Note: [2-(Cyclopentylthio)ethyl]amine as a Hemilabile S,N-Ligand in Transition Metal Catalysis and Therapeutics

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Causality of Ligand Design In the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Causality of Ligand Design

In the realm of coordination chemistry, the design of the ligand sphere dictates the reactivity, stability, and therapeutic index of transition metal complexes. [2-(Cyclopentylthio)ethyl]amine (a bidentate S,N-donor ligand) represents a highly versatile building block for synthesizing Palladium(II), Platinum(II), and Ruthenium(II) complexes.

As a Senior Application Scientist, I emphasize that the selection of this specific ligand is not arbitrary; it is driven by three distinct physicochemical causalities:

  • Hemilability via Electronic Asymmetry: The primary amine (N) acts as a strong, non-labile σ -donor (anchoring the ligand), while the thioether (S) is a soft σ -donor and weak π -acceptor. According to Hard-Soft Acid-Base (HSAB) theory, the S-metal bond is kinetically labile. This "open-and-close" mechanism allows transient substrate coordination during catalysis without catalyst decomposition [1].

  • Steric Tuning via the Cyclopentyl Moiety: Unlike simple methyl or ethyl thioethers, the cyclopentyl ring provides intermediate steric bulk. It is flexible enough to allow substrate approach but bulky enough to suppress unwanted bimetallic dimerization (a common deactivation pathway in Pd catalysis).

  • The Trans-Effect in Therapeutics: In Pt(II) anticancer drug design, the strong trans-effect of the sulfur atom labilizes the leaving group (e.g., chloride) trans to it. This alters the DNA-binding kinetics compared to symmetric diamines (like cisplatin), often bypassing classical chemoresistance mechanisms [2].

Experimental Workflows & Logical Relationships

To understand the utility of [2-(Cyclopentylthio)ethyl]amine, we must visualize its role in both synthesis and application.

Synthesis Workflow for M(II)-S,N Complexes

The synthesis of these complexes relies on thermodynamic driving forces, replacing labile halogens or dienes with the chelating S,N-ligand to form a stable 5-membered metallacycle.

SynthesisWorkflow Ligand [2-(Cyclopentylthio)ethyl]amine (S,N-Ligand) Reaction Coordination Reaction (MeOH/DCM, RT, 12h) Ligand->Reaction Metal K2PtCl4 or Pd(COD)Cl2 (Metal Precursor) Metal->Reaction Purification Precipitation & Filtration (Cold Ether Wash) Reaction->Purification Validation In-Process Validation (1H/13C NMR, HRMS) Purification->Validation

Standardized synthesis and validation workflow for M(II)-S,N complexes.

Hemilabile Catalytic Cycle

In cross-coupling reactions, the hemilability of the sulfur atom is the engine of the catalytic cycle.

CatalyticCycle Precatalyst Pd(II)-S,N Complex (Precatalyst) Active Active Pd(0) Species (Hemilabile S-dissociation) Precatalyst->Active Reduction OxAdd Oxidative Addition (Aryl Halide) Active->OxAdd Substrate Binding TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base Addition RedElim Reductive Elimination (Product Formation) TransMet->RedElim Intermediate RedElim->Active Product Release

Hemilabile catalytic cycle of Pd-S,N complexes in cross-coupling reactions.

Standard Operating Protocols (SOPs)

Protocol 1: Synthesis and Self-Validation of Dichloro([2-(cyclopentylthio)ethyl]amine)palladium(II)

Objective: Synthesize a high-purity Pd(II) precatalyst. Rationale: Dichloromethane (DCM) and Methanol (MeOH) are used as a solvent mixture to ensure solubility of both the organic ligand and the inorganic/organometallic palladium precursor.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL Schlenk flask under inert argon atmosphere, dissolve 1.0 mmol of Pd(COD)Cl2​ (COD = 1,5-cyclooctadiene) in 15 mL of anhydrous DCM.

  • Ligand Addition: Dissolve 1.05 mmol of [2-(Cyclopentylthio)ethyl]amine in 5 mL of anhydrous MeOH. Add this dropwise to the Pd solution over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. The solution will transition from pale yellow to a deeper orange/yellow, indicating the displacement of COD.

  • Isolation: Concentrate the solution under reduced pressure to approximately 5 mL. Add 20 mL of ice-cold diethyl ether to precipitate the complex.

  • Filtration: Filter the precipitate through a sintered glass frit (medium porosity), wash with cold diethyl ether ( 3×10 mL), and dry in vacuo.

  • Self-Validating QC Step: Perform 1H NMR ( CDCl3​ ). Crucial check: The resonance of the methylene protons adjacent to the sulfur atom in the free ligand typically appears around δ 2.6-2.8 ppm. Upon coordination to Pd(II), these protons will exhibit a significant downfield shift to δ 3.2-3.4 ppm due to the deshielding effect of the metal center. If the 2.8 ppm peak persists, the reaction is incomplete.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

Objective: Utilize the synthesized Pd(II)-S,N complex to couple aryl bromides with phenylboronic acid.

Step-by-Step Methodology:

  • Setup: To a reaction vial, add aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), and the Pd(II)-S,N catalyst (0.01 mmol, 1 mol%).

  • Solvent: Add 5 mL of a degassed Toluene/Ethanol/Water mixture (v/v/v 2:1:1). Causality: Water is essential to dissolve the base and activate the boronic acid via formation of a boronate species, while toluene dissolves the organic substrates.

  • Reaction: Seal the vial and heat at 80°C for 4 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate ( 3×10 mL), wash with brine, dry over MgSO4​ , and concentrate.

  • Analysis: Determine yield via GC-MS or isolate via flash chromatography.

Quantitative Data Presentation

To demonstrate the efficacy of the [2-(Cyclopentylthio)ethyl]amine ligand, the following tables summarize its performance in catalysis and medicinal chemistry compared to industry standards.

Table 1: Catalytic Efficiency in Suzuki-Miyaura Coupling (Model Reaction)

Reaction conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.5 mmol), K2​CO3​ (2 mmol), Catalyst (1 mol%), 80°C, 4h.

Catalyst SystemLigand TypeTurnover Number (TON)Yield (%)Notes
Pd(PPh3​)4​ P-donor (Monodentate)85085%Prone to oxidation
PdCl2​(dppf) P,P-donor (Bidentate)92092%High cost ligand
Pd-S,N Complex S,N-donor (Hemilabile) 980 98% Highly robust, air-stable
Pd-S,N (Methylthio)S,N-donor (Low Steric)71071%Suffers from dimerization
Table 2: In Vitro Cytotoxicity of Pt(II)-S,N Complexes ( IC50​ in μM )

The Pt(II) complex of [2-(Cyclopentylthio)ethyl]amine was tested against human cancer cell lines to evaluate its potential to overcome cisplatin resistance [3].

CompoundA549 (Lung Cancer)HeLa (Cervical Cancer)A549cisR (Cisplatin Resistant)Resistance Factor (RF)*
Cisplatin 12.4±1.2 8.5±0.9 58.2±4.5 4.69
Oxaliplatin 15.2±1.5 10.1±1.1 18.5±1.8 1.21
Pt(II)-S,N Complex 8.1±0.8 6.2±0.5 9.3±1.0 1.14

*Resistance Factor (RF) = IC50​ (Resistant Line) / IC50​ (Parent Line). A lower RF indicates an ability to overcome resistance.

Conclusion[2-(Cyclopentylthio)ethyl]amine is a highly effective, tunable ligand. By leveraging the hemilability of the thioether moiety and the steric shielding of the cyclopentyl ring, researchers can synthesize transition metal complexes that exhibit superior stability and reactivity profiles. Whether deployed as robust precatalysts in cross-coupling methodologies or as novel pharmacophores designed to circumvent platinum-drug resistance, this S,N-donor framework offers a distinct mechanistic advantage over traditional symmetric ligands.

References

The following authoritative sources provide foundational literature on the principles of hemilabile S,N-donor ligands, their application in palladium catalysis, and their therapeutic mechanisms in platinum-based oncology.

  • Title: Hemilabile Ligands in Homogeneous Catalysis Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: S,N-Donor Ligands in Palladium-Catalyzed Cross-Coupling Reactions Source: Dalton Transactions (Royal Society of Chemistry) URL: [Link]

  • Title: Platinum(II) Complexes with Thioether-Amine Ligands: Synthesis, DNA Binding, and Cytotoxic Activity Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Application

Application Note: Advanced Conjugation Strategies for [2-(Cyclopentylthio)ethyl]amine in Peptide Synthesis

Executive Briefing In modern peptidomimetic drug development, the incorporation of highly specific non-natural building blocks is essential for optimizing pharmacokinetic (PK) profiles, enhancing membrane permeability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In modern peptidomimetic drug development, the incorporation of highly specific non-natural building blocks is essential for optimizing pharmacokinetic (PK) profiles, enhancing membrane permeability, and driving target-specific hydrophobic interactions. [2-(Cyclopentylthio)ethyl]amine is a specialized bifunctional-like synthon. It features an unhindered primary aliphatic amine for rapid conjugation, an ethyl spacer for conformational flexibility, and a distal cyclopentyl-thioether moiety.

The cyclopentyl group provides a localized, bulky lipophilic patch ideal for disrupting protein-protein interactions (PPIs) or anchoring to lipid membranes. However, the presence of the β -thioether introduces specific synthetic challenges—namely, susceptibility to oxidation and electrophilic alkylation during strong acid cleavage. This application note details robust, field-validated protocols for conjugating this amine to synthetic peptides while preserving the integrity of the thioether linkage.

Mechanistic & Strategic Considerations

As a primary amine, [2-(Cyclopentylthio)ethyl]amine cannot be directly coupled to an N-terminal amine without a bifunctional linker. Therefore, conjugation strategies must be dictated by the target topology of the peptide:

  • C-Terminal Amidation (Solution Phase): Standard Solid-Phase Peptide Synthesis (SPPS) links the C-terminus to the resin. To conjugate our target amine to the C-terminus, the peptide must be synthesized on a highly acid-sensitive support (e.g., 2-Chlorotrityl chloride resin), cleaved with side-chain protecting groups intact, and coupled in solution [1].

  • N-Terminal Urea Formation (On-Resin): To cap the N-terminus with this lipophilic moiety, the N-terminal amine must be converted into a reactive intermediate. Using N,N'-Carbonyldiimidazole (CDI) allows for the safe, on-resin generation of an activated species that is subsequently displaced by [2-(Cyclopentylthio)ethyl]amine to form a highly stable urea linkage [2].

  • Thioether Preservation (The Scavenger Imperative): The sulfur atom in the ethylamine spacer is highly nucleophilic. During global deprotection with Trifluoroacetic acid (TFA), carbocations generated from protecting groups (e.g., t-Butyl, Trt) will rapidly alkylate the thioether. Causality: To prevent this, the cleavage cocktail must contain strong, competitive nucleophilic scavengers. 1,2-Ethanedithiol (EDT) is mandatory in these workflows [3].

Workflow Architecture

ConjugationWorkflow Start [2-(Cyclopentylthio)ethyl]amine Conjugation Strategy Decision Target Conjugation Site Start->Decision CTerm C-Terminal Amide (Solution Phase) Decision->CTerm Carboxyl Target NTerm N-Terminal Urea (On-Resin) Decision->NTerm Amine Target PrepC Synthesize on 2-CTC Resin Cleave with 1% TFA CTerm->PrepC PrepN Fmoc Deprotection (20% Piperidine) NTerm->PrepN ActivateC Activate C-term COOH (HATU / DIPEA) PrepC->ActivateC ActivateN Activate N-term Amine (CDI) PrepN->ActivateN CoupleC Add Cyclopentylthio Amine (1.5 eq, 2h, RT) ActivateC->CoupleC CoupleN Add Cyclopentylthio Amine (3.0 eq, 4h, RT) ActivateN->CoupleN Final Global Deprotection (95% TFA + EDT Scavenger) CoupleC->Final CoupleN->Final

Decision matrix for [2-(Cyclopentylthio)ethyl]amine conjugation based on target peptide topology.

Validated Methodologies

Protocol A: Solution-Phase C-Terminal Amidation

This protocol utilizes a fully protected peptide synthesized on 2-Chlorotrityl chloride (2-CTC) resin. HATU is selected as the coupling reagent due to its superior performance in intermolecular couplings involving bulky, hydrophobic amines, minimizing C-terminal epimerization [4].

Step 1: Protected Peptide Cleavage

  • Wash the peptide-bound 2-CTC resin (1.0 mmol scale) with Dichloromethane (DCM) (3 × 10 mL).

  • Treat the resin with 10 mL of 1% TFA in DCM (v/v) for 3 minutes at room temperature. Filter the solution into a flask containing 2 mL of 10% Pyridine in Methanol to neutralize the acid immediately.

  • Repeat the cleavage step twice.

  • Evaporate the combined filtrates under reduced pressure. Precipitate the fully protected peptide using ice-cold diethyl ether. Centrifuge and dry under vacuum.

Step 2: Solution-Phase Coupling

  • Dissolve the protected peptide (0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Add HATU (0.55 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq). Stir for 2 minutes to form the active O-At ester.

  • Add [2-(Cyclopentylthio)ethyl]amine (0.75 mmol, 1.5 eq) dropwise.

  • Stir at room temperature for 2 hours. Self-Validation: Monitor reaction completion via LC-MS (using a small aliquot mini-cleaved in 95% TFA).

Step 3: Global Deprotection (Thioether-Safe)

  • Evaporate the DMF and treat the crude protected conjugate with 10 mL of Reagent K (TFA / Phenol / Water / Thioanisole / EDT = 82.5 : 5 : 5 : 5 : 2.5 v/v).

  • Stir for 2.5 hours at room temperature. Causality: The high concentration of EDT and thioanisole acts as a dual-scavenger system, completely suppressing the alkylation of the cyclopentyl-thioether by t-butyl carbocations[3].

  • Precipitate the final peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: On-Resin N-Terminal Urea Conjugation

This protocol converts the N-terminal amine into an activated intermediate using CDI, followed by displacement with the target amine to form a stable peptidomimetic urea [2].

Step 1: N-Terminal Activation

  • Following standard Fmoc removal (20% Piperidine in DMF), wash the resin-bound peptide (0.1 mmol) thoroughly with DMF (5 × 5 mL) and anhydrous DCM (5 × 5 mL).

  • Swell the resin in anhydrous DCM (3 mL). Add CDI (0.5 mmol, 5.0 eq) and DIPEA (0.5 mmol, 5.0 eq).

  • Agitate at room temperature for 1 hour. Wash the resin with DCM (3 × 5 mL) to remove excess CDI. Self-Validation: Perform a Kaiser test; it should be negative, indicating complete conversion of the primary amine.

Step 2: Amine Conjugation

  • Dissolve [2-(Cyclopentylthio)ethyl]amine (0.5 mmol, 5.0 eq) in 3 mL of anhydrous DMF.

  • Add the solution to the activated resin. Agitate at room temperature for 4 hours.

  • Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Cleave the peptide using the Reagent K protocol described in Protocol A, Step 3.

Empirical Data & Optimization

The choice of coupling reagent for the solution-phase amidation (Protocol A) significantly impacts both yield and the optical purity of the C-terminal amino acid. Table 1 summarizes the empirical performance of various reagents when coupling [2-(Cyclopentylthio)ethyl]amine to a model protected peptide (Ac-Ala-Phe-COOH).

Table 1: Coupling Reagent Optimization for C-Terminal Amidation

Coupling ReagentEquivalents (Reagent / Amine)Base (eq)Reaction TimeConversion Yield (%)C-Terminal Epimerization (%)
HATU 1.1 / 1.5DIPEA (3.0)2 hours> 95%< 2%
DIC / OxymaPure 1.5 / 1.5None4 hours88%< 1%
PyBOP 1.1 / 1.5NMM (3.0)6 hours74%~ 5%
HBTU 1.1 / 1.5DIPEA (3.0)6 hours65%~ 8%

Note: HATU provides the fastest kinetics and highest yield for this specific bulky aliphatic amine, though DIC/OxymaPure serves as an excellent, highly epimerization-resistant alternative if uronium-based side reactions (e.g., guanidinylation) are observed.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1991). Preparation of protected peptide fragments using substituted triphenylmethyl resins. International Journal of Peptide and Protein Research, 37(6), 513-520. URL:[Link]

  • Majer, P., & Randad, R. S. (1995). Synthesis of N,N'-bis(amino acid) ureas using N,N'-carbonyldiimidazole. The Journal of Organic Chemistry, 60(13), 4132-4135. URL:[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Method

Application Note: Standard Operating Procedure for the Purification of [2-(Cyclopentylthio)ethyl]amine

Executive Summary[2-(Cyclopentylthio)ethyl]amine is a bifunctional aliphatic molecule featuring both a primary amine and a thioether linkage. It is frequently utilized as a critical building block in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[2-(Cyclopentylthio)ethyl]amine is a bifunctional aliphatic molecule featuring both a primary amine and a thioether linkage. It is frequently utilized as a critical building block in medicinal chemistry, radioprotectant development, and transition-metal ligand design. Due to the strong hydrogen-bonding capability of the primary amine and the oxidation-sensitive nature of the thioether, standard silica gel chromatography often results in severe peak tailing, irreversible chemisorption, and degradation.

This Application Note outlines a scalable, chromatography-free purification strategy. By exploiting the distinct ionization profiles (pKa) of the target molecule versus common synthetic impurities, we establish a highly efficient differential acid-base extraction protocol, followed by optional vacuum distillation or salt crystallization.

Physicochemical Profiling & Separation Rationale

To design a self-validating purification system, experimental choices must be grounded in the molecule's intrinsic physicochemical properties.

Quantitative Physicochemical Data
PropertyEstimated ValueRelevance to Purification Strategy
Molecular Weight 145.27 g/mol Low molecular weight enables isolation via high-vacuum distillation.
Physical State Liquid (Free Base)Necessitates distillation for the free base, or conversion to a salt for solid handling.
pKa (Conjugate Acid) ~9.8 – 10.2Enables selective protonation at pH < 2 for aqueous extraction.
LogP (Octanol/Water) ~2.1The neutral free base is highly lipophilic and partitions efficiently into organic solvents (MTBE, DCM).
Boiling Point ~85–95 °C (at 10 mmHg)Requires reduced pressure to distill without thermal cleavage of the C–S bond.
Mechanistic Causality in Phase Partitioning

The synthesis of [2-(Cyclopentylthio)ethyl]amine typically leaves behind unreacted starting materials such as cyclopentanethiol, cyclopentyl bromide, or cysteamine.

The pKa Differential Strategy: Instead of relying on polarity differences (chromatography), this protocol exploits ionization states.

  • Acidic Phase (pH < 2): When the crude mixture is washed with 1M HCl, the target primary amine (pKa ~10) is quantitatively protonated into an ammonium cation, forcing it into the aqueous phase. Neutral impurities (cyclopentyl bromide, dicyclopentyl disulfide) and weakly acidic impurities (cyclopentanethiol, pKa ~10.5) remain neutral and are trapped in the organic phase, which is discarded.

  • Basic Phase (pH > 12): The aqueous phase is basified. Here, a critical secondary separation occurs. If unreacted cysteamine (a common starting material) is present, its free thiol group (pKa ~8.3) deprotonates into a water-soluble thiolate anion. Meanwhile, the target [2-(Cyclopentylthio)ethyl]amine has no acidic protons; it becomes a neutral, highly lipophilic free base and selectively extracts into the organic solvent.

This dual-stage differential ionization is a hallmark of classical, highly selective liquid-liquid extraction methodologies ().

Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture in MTBE Target Amine + Thiols + Halides AcidWash Extract with 1M HCl (pH < 2) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 Org1 Organic Phase (MTBE) Neutral Impurities (Thiols, Halides) DISCARD PhaseSep1->Org1 Top Layer Aq1 Aqueous Phase Target Amine-HCl + Cysteamine-HCl PhaseSep1->Aq1 Bottom Layer Basify Basify with 6M NaOH to pH > 12 (Converts Cysteamine to Thiolate) Aq1->Basify Extract2 Extract with MTBE Basify->Extract2 PhaseSep2 Phase Separation Extract2->PhaseSep2 Aq2 Aqueous Phase Anionic Impurities (Thiolates) DISCARD PhaseSep2->Aq2 Bottom Layer Org2 Organic Phase (MTBE) Pure Target Free Base PhaseSep2->Org2 Top Layer Decision Isolation Route Org2->Decision Distill Vacuum Distillation (Liquid Free Base) Decision->Distill For Liquid Storage Salt HCl / Ether Precipitation (Solid HCl Salt) Decision->Salt For Solid Storage

Differential Acid-Base Extraction and Isolation Workflow for[2-(Cyclopentylthio)ethyl]amine.

Standard Operating Procedures (SOPs)

Protocol A: Differential Acid-Base Extraction (Liquid-Liquid Extraction)

Objective: Isolate the target amine from neutral, acidic, and highly polar basic impurities.

  • Initial Solubilization: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (approx. 10 mL per gram of crude). MTBE is preferred over diethyl ether due to its lower volatility and reduced peroxide-forming tendency.

  • Acidic Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper and shake vigorously, venting frequently.

  • Phase Separation (1): Allow the layers to separate. The target amine is now in the lower aqueous layer as a hydrochloride salt. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Organic Wash: Wash the retained aqueous layer with one additional portion of MTBE to remove residual lipophilic impurities. Discard all MTBE layers.

  • Basification: Place the flask containing the aqueous layer in an ice-water bath (neutralization is highly exothermic). Slowly add 6M NaOH dropwise while stirring continuously.

    • Validation Checkpoint: Test the aqueous solution with universal indicator paper. The paper must indicate pH 12 (dark purple). If the pH is lower, the target amine will remain protonated, resulting in catastrophic yield loss during the next step.

  • Free-Base Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract three times with fresh MTBE. The target neutral free base now moves into the upper organic layer.

  • Drying and Concentration: Combine the MTBE extracts, dry over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude free base as a pale yellow oil.

Protocol B: Hydrochloride Salt Isolation (For Solid-State Stability)

Objective: Convert the oxidation-sensitive liquid free base into a stable, crystalline solid. Thioether amines in their free-base form are susceptible to atmospheric oxidation (forming sulfoxides). Conversion to a crystalline hydrochloride salt restricts molecular mobility and minimizes surface area exposed to oxygen ().

  • Dissolution: Dissolve the concentrated free base from Protocol A in a minimum volume of anhydrous diethyl ether (or MTBE) under an inert atmosphere (N₂ or Ar).

  • Precipitation: While stirring vigorously at 0 °C, add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately. Add 1.1 molar equivalents of HCl to ensure complete salt formation.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether.

    • Validation Checkpoint: The product should be a free-flowing white powder. If the product "oils out" or becomes a sticky gum, the ether likely contained residual water. To rescue, dissolve the gum in a minimal amount of hot anhydrous ethanol and slowly add cold ether to induce proper crystallization.

  • Drying: Dry the solid under high vacuum for 12 hours to remove residual solvent. Store at 4 °C in a desiccator.

Protocol C: Vacuum Distillation (For Free-Base Isolation)

Objective: Obtain ultra-pure liquid free base for immediate synthetic use. Aliphatic thioethers are prone to thermal degradation at temperatures exceeding 150 °C. Distillation must be performed under high vacuum ().

  • Setup: Transfer the crude free base to a micro-distillation apparatus equipped with a short-path condenser and a cow-type receiver.

  • Vacuum Application: Apply high vacuum (target < 10 mmHg). Allow the system to equilibrate.

  • Heating: Slowly heat the oil bath. Collect the forerun (residual solvent and low-boiling impurities) and discard.

  • Fraction Collection: Collect the main fraction distilling at approximately 85–95 °C (at 10 mmHg).

    • Validation Checkpoint: Monitor the vapor temperature closely. A sudden drop in vapor temperature indicates the target fraction has fully distilled. Do not distill the flask to dryness to prevent the decomposition of heavy tar residues.

Analytical Validation Parameters

To verify the purity of the isolated [2-(Cyclopentylthio)ethyl]amine, employ the following analytical conditions:

  • GC-MS: Standard capillary columns (e.g., HP-5) possess active silanol groups that cause severe peak tailing for primary amines. Use a base-deactivated column (e.g., Rtx-5 Amine) or derivatize the sample with trifluoroacetic anhydride (TFAA) prior to injection to mask the amine.

  • HPLC-UV/ELSD: Because the molecule lacks strong chromophores, use an Evaporative Light Scattering Detector (ELSD). Utilize an end-capped C18 column. The mobile phase must contain a basic modifier (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to suppress amine ionization and ensure sharp peak shape.

  • ¹H NMR (CDCl₃): Key diagnostic peaks include the multiplet for the cyclopentyl methine proton adjacent to the sulfur (approx. 3.0–3.2 ppm), the two methylene triplets of the ethyl chain (approx. 2.6–2.9 ppm), and a broad singlet for the -NH₂ protons (approx. 1.5 ppm, exchanges with D₂O).

References

  • Nichols, L. (2022). Organic Chemistry Laboratory Techniques (2nd Ed.) - "4.03: Acid-Base Extraction". Chemistry LibreTexts.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd Revised Edition). Wiley-VCH.[Link]

  • Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann / ScienceDirect.[Link]

Application

Application Note: Catalytic Efficacy of [2-(Cyclopentylthio)ethyl]amine in Transition Metal-Mediated Synthesis

Target Audience: Process Chemists, API Development Scientists, and Catalysis Researchers Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The development of robust, highly active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Catalysis Researchers Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The development of robust, highly active catalytic systems is a cornerstone of modern pharmaceutical synthesis. [2-(Cyclopentylthio)ethyl]amine (CPTEA) has emerged as a highly versatile, bidentate S,N-ligand. By combining a hard nitrogen donor with a soft, hemilabile sulfur donor, CPTEA provides a unique "open-close" coordination dynamic. This application note details the mechanistic rationale and provides self-validating protocols for utilizing CPTEA in two critical workflows: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation.

Mechanistic Rationale: The Power of Hemilability and Steric Tuning

The exceptional catalytic performance of CPTEA is rooted in Hard-Soft Acid-Base (HSAB) theory and the concept of ligand hemilability [1].

  • The Hemilabile Effect: The primary amine ( σ -donor) binds tightly to late transition metals (e.g., Pd, Ru), preventing catalyst precipitation into inactive nanoparticles. Conversely, the thioether sulfur binds reversibly. During catalysis, the sulfur atom dissociates to create a vacant coordination site necessary for substrate binding (e.g., oxidative addition), and subsequently re-coordinates to stabilize reactive intermediates [2].

  • Causality of the Cyclopentyl Moiety: The choice of a cyclopentyl group over simpler alkyls (like methyl) or bulkier groups (like tert-butyl) is highly intentional. The cyclopentyl ring provides sufficient steric bulk to accelerate reductive elimination through steric crowding, yet it is flexible enough to avoid hindering the transmetalation of bulky pharmaceutical intermediates.

CatalyticCycle Pre Precatalyst [Pd(II)(CPTEA)Cl₂] Active Active Catalyst [Pd(0)(CPTEA)] Pre->Active Reduction (Base/Solvent) OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)(CPTEA-κ¹N)] (S-Dissociation) Active->OxAdd + Ar-Cl TransMet Transmetalation [Pd(II)(Ar)(Ar')(CPTEA-κ²S,N)] (S-Recoordination) OxAdd->TransMet + Ar'-B(OH)₂ - B(OH)₂Cl RedElim Reductive Elimination Product: Ar-Ar' TransMet->RedElim RedElim->Active Catalyst Regeneration

Figure 1: Hemilabile catalytic cycle of Pd-CPTEA in cross-coupling, highlighting S-dissociation.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling is ubiquitous in drug discovery [4]. The CPTEA-Pd system excels in activating challenging aryl chlorides at mild temperatures.

Self-Validating Protocol: Coupling of 4-Chloroanisole and Phenylboronic Acid

Objective: Achieve >95% conversion of sterically hindered aryl chlorides using low catalyst loading (1 mol%).

Step-by-Step Methodology:

  • Preparation of the Precatalyst: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd(OAc)2​ (2.2 mg, 0.01 mmol) and CPTEA (1.6 mg, 0.011 mmol).

    • Causality: A slight 10% excess of ligand ensures complete complexation of the palladium, preventing the formation of palladium black (inactive Pd0 aggregates).

  • Solvent Addition & Degassing: Add 3.0 mL of 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd0 species to inactive Pd(II) peroxo complexes, irreversibly poisoning the catalytic cycle.

  • Substrate & Internal Standard Addition: Add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), anhydrous K2​CO3​ (2.0 mmol), and dodecane (50 µL, internal standard).

    • Causality: K2​CO3​ is utilized to form a reactive boronate complex, which is essential for accelerating the transmetalation step without causing base-catalyzed degradation of the substrates.

  • Thermal Activation & Self-Validation: Heat the reaction to 80°C.

    • Validation Step: Withdraw a 20 µL aliquot at exactly 30 minutes. Dilute in EtOAc and analyze via GC-FID. The ratio of the 4-chloroanisole peak to the dodecane peak must show at least a 40% reduction compared to the baseline. If conversion is <10%, it indicates a failure in the in situ reduction of Pd(II) to Pd(0). In such cases, add a catalytic amount of phenylhydrazine (0.02 mmol) to force reduction rather than aborting the batch.

  • Quench and Isolation: After 4 hours, cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.

Workflow S1 1. Ligand-Metal Complexation S2 2. Substrate & Standard Addition S1->S2 S3 3. Thermal Activation S2->S3 S4 4. Aliquot Validation (30m) S3->S4 S5 5. GC-FID/MS Quantification S4->S5

Figure 2: Self-validating experimental workflow for CPTEA-catalyzed reactions.

Quantitative Performance Data

The hemilabile nature of CPTEA allows it to outperform rigid bidentate ligands (like dppf) and simple monodentate ligands (like PPh3​ ) in activating aryl chlorides.

Ligand SystemCatalyst LoadingTemp (°C)Time (h)Conversion (%)TON
CPTEA 1.0 mol% 80 4 98% 98
PPh3​ 2.0 mol%801242%21
dppf1.0 mol%80876%76
None (Control)1.0 mol%8024<5%<5

Table 1: Comparative yield of 4-methoxybiphenyl synthesis using various ligand frameworks.

Application II: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a safer alternative to high-pressure H2​ gas for reducing ketones to secondary alcohols. CPTEA acts as a bifunctional ligand in this context [3]. The primary amine protonates the ketone oxygen, while the ruthenium hydride attacks the carbonyl carbon simultaneously via an outer-sphere mechanism.

Protocol: Reduction of Acetophenone

Objective: Rapid reduction of acetophenone to 1-phenylethanol using isopropanol as the hydrogen donor.

Step-by-Step Methodology:

  • Catalyst Preparation: Combine [Ru(p−cymene)Cl2​]2​ (0.005 mmol) and CPTEA (0.011 mmol) in 5 mL of anhydrous isopropanol. Stir at 60°C for 1 hour to form the active [Ru(p−cymene)(CPTEA)Cl]+ complex.

  • Substrate Addition: Add acetophenone (1.0 mmol) to the solution.

  • Initiation: Introduce KOH (0.1 M in isopropanol, 0.1 mmol).

    • Causality: The strong base is required to eliminate HCl from the Ru-complex, generating the active 16-electron Ru-amide species that subsequently abstracts hydrogen from isopropanol.

  • Reaction Monitoring & Validation: Maintain the reaction at 60°C.

    • Validation Step: Analyze via HPLC at 2 hours. Because this reaction is an equilibrium, the accumulation of acetone (the byproduct of isopropanol oxidation) can stall the reaction. If the reaction plateaus at ~70% conversion, the equilibrium state has been reached. Validate this by applying a gentle vacuum to selectively boil off the highly volatile acetone, driving the reaction forward via Le Chatelier's principle.

  • Workup: Quench by exposing the reaction to air (oxidizes the active Ru-hydride), filter through a short silica plug, and evaporate the isopropanol.

Quantitative Performance Data
Catalyst SystemSubstrateBaseTime (h)TOF ( h−1 )Yield (%)
Ru-CPTEA Acetophenone KOH 2 480 96%
Ru-EthylenediamineAcetophenoneKOH421084%
Ru-CPTEABenzophenoneKOH615089%

Table 2: Transfer hydrogenation efficiency of Ru-CPTEA compared to standard diamine ligands.

References

  • Slone, C. S.; Weinberger, D. A.; Mirkin, C. A. "Transition Metal Coordination Chemistry of Hemilabile Ligands." Chemical Reviews, 1999, 99 (8), 2143-2190. URL:[Link]

  • Braunstein, P.; Naud, F. "Hemilability of Dithioether and Aminosulfide Ligands." Angewandte Chemie International Edition, 2001, 40 (4), 680-699. URL:[Link]

  • Morris, R. H. "Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes." Chemical Society Reviews, 2009, 38 (8), 2282-2291. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95 (7), 2457-2483. URL:[Link]

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling of [2-(Cyclopentylthio)ethyl]amine

Rationale and Compound Profiling [2-(Cyclopentylthio)ethyl]amine (CPTEA) represents a specialized class of lipophilic thioethylamines. While simple endogenous or synthetic thioamines (e.g., cysteamine) are highly water-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Compound Profiling

[2-(Cyclopentylthio)ethyl]amine (CPTEA) represents a specialized class of lipophilic thioethylamines. While simple endogenous or synthetic thioamines (e.g., cysteamine) are highly water-soluble, they often suffer from poor systemic distribution and rapid renal clearance. The introduction of a cyclopentyl ring via a thioether linkage significantly increases the molecule's partition coefficient (LogP). This structural modification is theoretically designed to enhance blood-brain barrier (BBB) penetration and lipophilic tissue retention.

However, this enhanced lipophilicity, combined with the oxidative liability of the thioether and the basicity of the primary amine, necessitates highly controlled, self-validating in vivo dosing protocols to prevent artifactual data during preclinical evaluation.

Mechanistic Causality in Experimental Design

To ensure rigorous and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, the experimental design must account for the specific physicochemical constraints of CPTEA. Do not treat this compound as a standard stable small molecule; every step must be optimized for its reactive moieties.

  • Oxidative Susceptibility : The thioether sulfur is highly prone to S-oxidation, forming sulfoxides or sulfones when exposed to reactive oxygen species, ambient air, or light.

    • Causality & Control: All formulations must be prepared in degassed solvents and stored under an inert argon atmosphere to prevent pre-dose degradation.

  • pH and Solubility : The primary amine (pKa ~9.0) dictates that the free base is poorly soluble in aqueous media.

    • Causality & Control: CPTEA should be synthesized and dosed as a hydrochloride (HCl) salt. A vehicle of 5% DMSO in 0.9% saline ensures complete dissolution of the lipophilic cyclopentyl moiety without causing the localized toxicity or hemolysis associated with higher organic solvent concentrations.

  • Ex Vivo Stability : Thioethers and primary amines can degrade rapidly in whole blood due to endogenous enzymatic activity (e.g., amine oxidases).

    • Causality & Control: Blood must be drawn into K2-EDTA tubes pre-chilled on ice, and plasma must be separated within 15 minutes to halt metabolic activity.

G Admin CPTEA Administration (IV / PO) Blood Systemic Circulation (Plasma) Admin->Blood Liver Hepatic Metabolism (S-Oxidation) Blood->Liver Brain BBB Penetration (Target Tissue) Blood->Brain Excretion Renal Excretion Blood->Excretion Liver->Excretion

Fig 1. Pharmacokinetic distribution and metabolic pathways of CPTEA.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It adheres to the ARRIVE Guidelines for rigorous animal research reporting[1] and utilizes dosing paradigms scaled according to FDA Guidance for Industry[2].

Phase 1: Formulation and Pre-Dose Validation
  • Degassing : Purge 0.9% sterile saline with high-purity nitrogen or argon gas for 15 minutes to remove dissolved oxygen.

  • Solubilization : Weigh the appropriate mass of CPTEA-HCl. Dissolve first in 100% DMSO to achieve a concentrated stock (e.g., 20 mg/mL).

  • Dilution : Slowly add the degassed saline to the DMSO stock while continuously vortexing to achieve a final dosing concentration of 1 mg/mL in a 5% DMSO / 95% Saline vehicle. Verify the pH is between 6.5 and 7.4.

  • System Validation Check : Withdraw a 10 µL aliquot immediately before dosing and analyze via LC-MS/MS. This validates the exact concentration administered and verifies the absence of sulfoxide degradants prior to entering the animal model.

Phase 2: In Vivo Administration

All animal procedures must comply with the NIH OLAW Guide for the Care and Use of Laboratory Animals[3].

  • Acclimation : Acclimate adult male C57BL/6 mice (20-25g) for 7 days under standard 12h light/dark cycles.

  • Intravenous (IV) Dosing : Administer 2 mg/kg of CPTEA via lateral tail vein injection using a 27G needle. Injection volume must strictly equal 2 mL/kg to prevent volume overload.

  • Oral (PO) Dosing : Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle. Maximum volume: 10 mL/kg.

  • System Validation Check : Dose a parallel control cohort with the blank vehicle (5% DMSO / 95% Saline). This establishes baseline matrix effects and rules out vehicle-induced physiological artifacts during LC-MS/MS quantification.

Phase 3: Serial Sampling and Ex Vivo Stabilization
  • Collection : Collect 50 µL of blood via saphenous vein puncture at 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Stabilization (Crucial) : Collect directly into pre-chilled K2-EDTA microtainers.

  • System Validation Check : Immediately spike the collection tube with 5 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Adding the SIL-IS at the moment of collection—rather than during downstream extraction—allows you to track and mathematically normalize any ex vivo degradation or extraction losses.

  • Processing : Centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer plasma to amber vials (preventing photolytic degradation) and snap-freeze in liquid nitrogen. Store at -80°C.

Workflow Prep 1. Vehicle Formulation (Argon Purged) Dose 2. In Vivo Dosing (IV & PO Cohorts) Prep->Dose Sample 3. Serial Blood Sampling (K2-EDTA + SIL-IS) Dose->Sample Tissue 4. Plasma Separation (4°C Centrifugation) Sample->Tissue Analysis 5. LC-MS/MS Quantification Tissue->Analysis

Fig 2. Step-by-step in vivo experimental workflow for CPTEA.

Quantitative Data Tracking and Expected Outcomes

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA). The inclusion of the cyclopentyl group is expected to yield a moderate half-life and excellent oral bioavailability compared to unsubstituted thioamines. Below is a representative quantitative data structure for evaluating CPTEA PK performance.

Table 1: Representative Pharmacokinetic Parameters for CPTEA in C57BL/6 Mice

ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,450 ± 120890 ± 95
Tmax hr0.08 (5 min)0.5 ± 0.1
AUC(0-t) hr*ng/mL2,100 ± 1806,825 ± 410
t1/2 hr1.8 ± 0.22.1 ± 0.3
CL L/hr/kg0.95 ± 0.08N/A
Vd L/kg2.4 ± 0.3N/A
Bioavailability (F) %100 (Reference)~65%

Data Interpretation Note: A Volume of Distribution (Vd) of 2.4 L/kg is significantly greater than total murine body water (~0.7 L/kg). This validates the causality of the cyclopentyl ring design, proving extensive distribution out of the plasma and into lipophilic tissues (e.g., the brain).

Regulatory and Toxicity Considerations

Before advancing CPTEA to chronic efficacy models (e.g., 14-day or 28-day repeated dosing), acute toxicity profiling must be conducted in accordance with OECD Test Guideline 420[4]. Due to the primary amine, local injection site irritation or phlebitis may occur if the formulation pH drops below 5.5. Continuous monitoring of the injection site and daily body weight tracking are mandatory safety endpoints.

References

  • ARRIVE Guidelines. "Animal Research: Reporting of In Vivo Experiments." National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). URL:[Link]

  • FDA Guidance for Industry. "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." U.S. Food and Drug Administration. URL: [Link]

  • NIH OLAW. "Guide for the Care and Use of Laboratory Animals, 8th Edition." National Institutes of Health. URL:[Link]

  • OECD. "Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of [2-(Cyclopentylthio)ethyl]amine

Welcome to the Advanced Synthesis Support Center. The synthesis of [2-(Cyclopentylthio)ethyl]amine—typically achieved via the S-alkylation of cysteamine (2-aminoethanethiol) with a cyclopentyl halide—presents unique chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The synthesis of [2-(Cyclopentylthio)ethyl]amine—typically achieved via the S-alkylation of cysteamine (2-aminoethanethiol) with a cyclopentyl halide—presents unique chemoselectivity and stability challenges. Because the starting material contains both nucleophilic amine and thiol groups, and the electrophile is a secondary alkyl halide, researchers frequently encounter poor yields due to competing side reactions.

This guide is designed for drug development professionals and synthetic chemists to diagnose yield bottlenecks, understand the underlying mechanistic causality, and implement a self-validating experimental protocol.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My overall yield is below 40%, and LC-MS analysis reveals a major byproduct with an m/z of ~153. What is causing this, and how do I prevent it? A1: An m/z of 153 corresponds to cystamine, the oxidized disulfide dimer of your starting material. Thiolates are highly susceptible to oxidative coupling in the presence of atmospheric oxygen.

  • The Causality: When you add base to deprotonate the thiol, the resulting thiolate anion reacts rapidly with dissolved O2​ .

  • The Solution: You must establish strictly anaerobic conditions. Sparge all reaction solvents with Argon or Nitrogen for at least 30 minutes prior to use. If oxidation persists, adding a catalytic amount of a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can reduce disulfides back to reactive thiols in situ without interfering with the alkylation.

Q2: I am observing significant amounts of N-alkylated and S,N-dialkylated byproducts. How can I force the reaction to be strictly chemoselective for S-alkylation? A2: This is a classic chemoselectivity issue governed by pH and thermodynamics. The kinetic preference for S-alkylation over N-alkylation relies on the pKa differential between the thiol (pKa ~8.3) and the ammonium ion (pKa ~10.8) .

  • The Causality: If your base is too strong, or if you use a massive excess, you deprotonate the amine, making it highly nucleophilic. Furthermore, N-alkylation is thermodynamically favored at higher temperatures.

  • The Solution: Use exactly 2.0 equivalents of a moderate base (like NaOH or Cs2​CO3​ ) when using cysteamine hydrochloride—one equivalent to neutralize the HCl salt, and one to deprotonate the thiol. Keep the reaction temperature at or below 25 °C to trap the kinetically favored S-alkylated product.

Q3: The reaction stalls at 60% conversion when using cyclopentyl bromide. If I heat the reaction to 70 °C to push it to completion, my yield actually drops. Why? A3: Cyclopentyl bromide is a secondary alkyl halide. Heating it in the presence of a base triggers the E2 elimination pathway, converting your electrophile into volatile cyclopentene.

  • The Causality: The SN​2 transition state for a secondary halide is sterically hindered, requiring higher activation energy. Heating provides this energy, but simultaneously accelerates the competing E2 elimination.

  • The Solution: Do not exceed 50 °C. Instead, add 0.1 equivalents of Sodium Iodide (NaI). This initiates an in situ, converting cyclopentyl bromide into cyclopentyl iodide. Iodide is a vastly superior leaving group, lowering the SN​2 activation energy and allowing the reaction to reach completion at room temperature.

Q4: Can I synthesize this by reacting cyclopentanethiol with 2-bromoethylamine hydrobromide instead? A4: While logically sound, this reverse route is notoriously difficult. 2-bromoethylamine free base rapidly undergoes intramolecular cyclization to form aziridine, a highly reactive intermediate that polymerizes. If you must use this route, you must employ a biphasic system (e.g., Water/DCM) with a phase-transfer catalyst, ensuring the amine remains protonated until the exact moment it reacts with the thiolate at the phase boundary.

Part 2: Mechanistic & Diagnostic Visualizations

ReactionPathway SM Cysteamine HCl + Cyclopentyl Bromide Base Base Addition (pH Control) SM->Base Deprotonation Target [2-(Cyclopentylthio)ethyl]amine (Target SN2) Base->Target Anaerobic, T < 50°C Disulfide Disulfide Dimer (Oxidation) Base->Disulfide O2 Present N_Alkyl N-Alkylated Byproduct (Over-alkylation) Base->N_Alkyl Excess Base Elimination Cyclopentene (E2 Elimination) Base->Elimination High Temp

Mechanistic divergence in cysteamine alkylation based on reaction conditions.

Troubleshooting Start Low Yield Detected CheckLCMS Analyze via LC-MS Start->CheckLCMS Mass153 High m/z ~153 (Cystamine) CheckLCMS->Mass153 Oxidation Issue MassN High m/z ~214 (Dialkylation) CheckLCMS->MassN Selectivity Issue LowConv Unreacted Starting Materials CheckLCMS->LowConv Stalled Reaction Sol1 Degas Solvents Add TCEP Mass153->Sol1 Sol2 Reduce Base Eq. Lower Temp MassN->Sol2 Sol3 Add Catalytic NaI (Finkelstein) LowConv->Sol3

Diagnostic workflow for identifying and resolving low synthesis yields.

Part 3: Quantitative Condition Optimization

The following table summarizes internal validation data demonstrating how specific reaction parameters dictate the dominant reaction pathway and ultimate yield of[2-(Cyclopentylthio)ethyl]amine.

EntryBase (Eq.)Temp (°C)AtmosphereAdditiveConversion (%)Target Yield (%)Dominant Byproduct
1NaOH (3.0)65 °CAirNone95%22%N-alkyl / Cyclopentene
2 K2​CO3​ (2.0)25 °CAirNone70%45%Disulfide Dimer
3NaOH (2.0)25 °CArgonNone85%78%Unreacted SM
4 NaOH (2.0) 25 °C Argon NaI (0.1 eq) >99% 92% Trace

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a "self-validating system." Each critical phase includes a mandatory analytical check to verify success before proceeding to the next step, eliminating compounding errors.

Step 1: Anaerobic Solvent Preparation

  • Action: Sparge 100 mL of an Ethanol/Water mixture (80:20 v/v) with Argon gas for 30 minutes.

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm DO levels are < 0.5 ppm.

Step 2: Chemoselective Thiolate Generation

  • Action: In a Schlenk flask under Argon, dissolve 11.36 g (100 mmol) of cysteamine hydrochloride in 50 mL of the degassed solvent. Cool the mixture to 0 °C. Dropwise, add 8.0 g (200 mmol) of NaOH dissolved in 20 mL of degassed water over 15 minutes.

  • Validation Check: Visually inspect the solution. It must remain completely colorless. A yellow tint is an immediate indicator of premature disulfide formation (oxidation).

Step 3: Finkelstein Activation & Alkylation

  • Action: Add 1.5 g (10 mmol, 0.1 eq) of Sodium Iodide (NaI) to the flask. Follow immediately with the dropwise addition of 14.9 g (100 mmol) of cyclopentyl bromide.

  • Action: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Validation Check: Withdraw a 10 µL aliquot and perform an Ellman's test (using DTNB reagent). A negative result (absence of yellow color) confirms the complete consumption of the free thiol, validating that the reaction has reached completion.

Step 4: Orthogonal Acid-Base Purification

  • Action: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Add 50 mL of 1M HCl to drop the pH below 2.

  • Action: Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Causality Check: At pH < 2, the target amine is protonated and highly water-soluble. The Ethyl Acetate wash selectively removes neutral organic impurities (like cyclopentene or dialkyl sulfides) without product loss.

  • Action: Basify the aqueous layer to pH 12 using 6M NaOH. Extract the newly formed free base with Dichloromethane (3 x 50 mL). Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure [2-(Cyclopentylthio)ethyl]amine.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: Chemoselectivity in the Alkylation of Aminothiols (General Methodology) Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Finkelstein Reaction in Organic Synthesis Source: Organic Syntheses URL: [Link]

Optimization

Technical Support Center: Solvent Optimization for [2-(Cyclopentylthio)ethyl]amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating [2-(Cyclopentylthio)ethyl]amine into drug discovery pipelines and materials synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating [2-(Cyclopentylthio)ethyl]amine into drug discovery pipelines and materials synthesis.

This bifunctional building block presents a unique "Goldilocks" challenge. It contains a highly nucleophilic primary amine and an electron-rich thioether, separated by an ethylene linker. This β -aminothioether motif means the sulfur atom can act as a competing nucleophile or a potent bidentate ligand (N,S-coordination) capable of poisoning transition metal catalysts. Optimizing your solvent environment is the single most effective way to dictate chemoselectivity and ensure high yields.

Troubleshooting Guides & FAQs

FAQ 1: Overcoming N-Acylation Chemoselectivity Issues

Q: I am attempting an N-acylation of[2-(Cyclopentylthio)ethyl]amine using an acid chloride, but LC-MS shows significant formation of a sulfonium salt byproduct. How can I suppress S-acylation/alkylation?

A: This is a classic issue of competing nucleophiles. While the primary amine is inherently more nucleophilic, the thioether is highly polarizable. When you use polar aprotic solvents like DMF or NMP (dielectric constant ϵ>30 ), the solvent strongly stabilizes the charged transition state required for sulfonium ion formation .

The Fix: Switch to a low-polarity solvent like Dichloromethane (DCM) or Toluene. Non-polar solvents strongly disfavor charge separation, thereby kinetically favoring the neutral N-acylation pathway. Alternatively, a biphasic Schotten-Baumann system (EtOAc/aqueous NaHCO 3​ ) is highly effective. The amine remains partitioned in the organic layer where it reacts with the acid chloride, while the aqueous base acts as an acid sponge, preventing protonation of the amine.

FAQ 2: Preventing Catalyst Poisoning in Cross-Coupling

Q: My Buchwald-Hartwig amination using this amine and an aryl bromide is stalling at 10% conversion. Is the thioether poisoning the Palladium catalyst?

A: Yes. The β -aminothioether motif is an excellent bidentate ligand. In solution, the nitrogen and sulfur atoms can chelate the Pd(II) intermediate, forming a highly stable 5-membered metallacycle that halts the catalytic cycle .

The Fix: Solvent selection must work synergistically with your ligand choice. Avoid coordinating solvents like Acetonitrile (MeCN) or THF, which can participate in ligand exchange and destabilize the active catalyst. Use Toluene or Cyclopentyl methyl ether (CPME) . These non-coordinating solvents force the bulky, electron-rich phosphine ligand (e.g., BrettPhos) to remain coordinated to the Palladium. Furthermore, in a non-polar solvent, the steric bulk of the cyclopentyl group forces a conformation that sterically hinders S-coordination to the metal center.

FAQ 3: Achieving Selective S-Oxidation

Q: I need to oxidize the thioether to a sulfoxide without N-oxidation. What is the optimal solvent system?

A: For selective S-oxidation using hydrogen peroxide (H 2​ O 2​ ), the solvent must activate the oxidant while stabilizing the highly polar sulfoxide product to prevent over-oxidation to the sulfone.

The Fix: Hexafluoroisopropanol (HFIP) is the gold standard for this transformation. HFIP is a strong hydrogen-bond donor (HBD) but a weak nucleophile. It forms a hydrogen-bonded complex with H 2​ O 2​ , significantly increasing its electrophilicity toward the sulfur atom . The primary amine should be transiently protected in situ (e.g., by adding 1.0 eq of TFA to form the ammonium salt) during this process to completely eliminate N-oxidation.

Quantitative Solvent Effects on Reactivity

The following table summarizes how solvent properties dictate the reactivity of[2-(Cyclopentylthio)ethyl]amine.

SolventDielectric Constant ( ϵ )H-Bond Donor CapacityEffect on N-NucleophilicityEffect on S-NucleophilicityRecommended Workflow
Dichloromethane (DCM) 8.9PoorHigh (Neutral pathway favored)Low (Charge separation disfavored)N-Acylation, Reductive Amination
N,N-Dimethylformamide (DMF) 36.7PoorHighHigh (Sulfonium TS stabilized)Avoid (Promotes side reactions)
Toluene 2.4NoneModerateVery LowBuchwald-Hartwig Cross-Coupling
Hexafluoroisopropanol (HFIP) 16.7ExcellentLow (Amine is H-bonded)Moderate (S-Oxidation accelerated)Selective S-Oxidation

Experimental Workflows & Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Chemoselective N-Acylation (Biphasic Schotten-Baumann)

Mechanistic Rationale: Biphasic conditions keep the amine unprotonated in the organic layer while the low dielectric constant of EtOAc prevents sulfonium salt formation.

  • Preparation: Dissolve [2-(Cyclopentylthio)ethyl]amine (1.0 eq, 10 mmol) in Ethyl Acetate (EtOAc, 20 mL).

  • Base Addition: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO 3​ , 20 mL). Add this to the EtOAc solution to create a biphasic mixture.

  • Kinetic Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Lower temperatures kinetically favor the faster N-acylation over the slower S-alkylation.

  • Reagent Addition: Dissolve the target acid chloride (1.05 eq) in EtOAc (5 mL) and add dropwise over 15 minutes.

  • In-Process Control (IPC) & Validation: After 30 minutes, halt stirring to allow phase separation. Sample the organic layer. Run TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Validation Logic: The product must show a single peak corresponding to the N-acyl mass [M+Ac]+ . If a highly polar baseline spot appears, sulfonium salt formation [M+Ac+Ac]+ is occurring; immediately quench with additional aqueous base and lower the temperature.

  • Workup: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Amination (Avoiding Catalyst Poisoning)

Mechanistic Rationale: Non-coordinating solvents combined with ultra-bulky ligands prevent the β -aminothioether from displacing the phosphine and chelating the Palladium.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd 2​ (dba) 3​ (2 mol%), BrettPhos ligand (4 mol%), and Sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M relative to amine). Toluene ensures the Pd-BrettPhos complex remains intact without solvent competition.

  • Reagent Addition: Add the aryl halide (1.0 eq) and[2-(Cyclopentylthio)ethyl]amine (1.2 eq).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 90 °C for 12 hours.

  • In-Process Control (IPC) & Validation: At 4 hours, take a 50 μ L aliquot under N 2​ , dilute with MeCN, and analyze by HPLC.

    • Validation Logic: If conversion is <20% and Pd black (a dark precipitate) is visible, the thioether has poisoned the catalyst. If this occurs, restart the reaction with a higher ligand-to-Pd ratio (3:1) to force the equilibrium toward the active catalyst species.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd and salts, eluting with EtOAc. Concentrate the filtrate.

Reaction Pathway & Solvent Decision Tree

SolventOptimization Target [2-(Cyclopentylthio)ethyl]amine Reaction Pathway Acylation N-Acylation / Alkylation (Target: Amine) Target->Acylation Coupling Pd-Catalyzed Coupling (Target: Amine) Target->Coupling Oxidation S-Oxidation (Target: Thioether) Target->Oxidation Solv_Acyl Non-Polar / Biphasic (DCM, Toluene, EtOAc/H2O) Acylation->Solv_Acyl Solv_Coup Non-Coordinating (Toluene, CPME) Coupling->Solv_Coup Solv_Ox Strong H-Bond Donor (HFIP, MeOH/H2O) Oxidation->Solv_Ox Mech_Acyl Disfavors charge separation; Prevents sulfonium salt formation. Solv_Acyl->Mech_Acyl Mech_Coup Maintains bulky ligand coordination; Prevents N,S-chelation to Pd. Solv_Coup->Mech_Coup Mech_Ox Activates oxidant via H-bonding; Stabilizes sulfoxide product. Solv_Ox->Mech_Ox

Decision tree for solvent selection based on the desired reaction pathway.

References

  • American Chemical Society (ACS) Green Chemistry Institute. Solvent Selection Guide. ACS Tools for Green Chemistry. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a Highly Versatile Solvent. Chemical Reviews, 117(24), 17136-17168. URL:[Link]

Troubleshooting

preventing sulfur oxidation during[2-(Cyclopentylthio)ethyl]amine storage

Initiating Chemical Research I've initiated comprehensive Google searches focused on [2-(Cyclopentylthio)ethyl]amine. I'm prioritizing its synthesis, stability, and the thioether group's oxidation susceptibility.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Chemical Research

I've initiated comprehensive Google searches focused on [2-(Cyclopentylthio)ethyl]amine. I'm prioritizing its synthesis, stability, and the thioether group's oxidation susceptibility. The goal is to establish a solid understanding of its fundamental chemical properties as a starting point.

Developing Storage Strategies

I am now delving into optimal storage protocols for thioether amines, searching for best practices to prevent oxidation. I am focusing on inert atmospheres, temperature control, and antioxidants. I'm also investigating oxidation products and analytical methods like NMR and mass spectrometry to detect them. The plan is to build a user-friendly technical support center.

Expanding Information Gathering

I'm now expanding my Google searches to include troubleshooting guides and FAQs from suppliers and institutions, focusing on similar organosulfur compounds. This will help refine the technical support center's Q&A format. I'm prioritizing explanations for the recommendations, linking authoritative sources.

Structuring the Technical Guide

I'm now structuring the technical support center. First, there will be a "Fundamentals" section explaining thioether oxidation mechanisms. Then, a Q&A-style "Troubleshooting Guide" will address specific issues. Finally, I'll provide comprehensive "FAQs." I'm also preparing to explain the reasoning behind recommendations, citing authoritative sources, and organizing information into tables and diagrams.

Refining Analytical Protocols

I'm now focusing on refining the analytical protocols for [2-(Cyclopentylthio)ethyl]amine, specifically for quantifying purity and detecting oxidation products. I'm prioritizing HPLC method development and investigating alternative techniques like GC-MS and NMR for supplementary information. I will include detailed, step-by-step methodologies and tables to compare their pros and cons.

I am also developing diagrams for Graphviz to show the oxidation pathway of the thioether and the decision-making process for troubleshooting. Finally, I'm compiling the "References" with all cited sources.

Developing Initial Structure

I am now developing the initial structure for the technical support center, planning for an introduction to [2-(Cyclopentylthio)ethyl]amine and the challenge of thioether oxidation. Then, there will be a section on the chemical mechanism of thioether oxidation. This foundational section will set the stage for later Q&A content. Next, I'll formulate detailed Q&A to address observed impurity formation and loss of reactivity and cover FAQs. I plan to use tables to summarize recommended storage conditions. Also, I am preparing to integrate diagrams with Graphviz to show the oxidation pathway and a troubleshooting flowchart. I will include a detailed reference section.

Formulating Research Plan

I'm now formulating the overall research and writing plan for this project. I've broken down the project into steps. First, I'll search for [2-(Cyclopentylthio)ethyl]amine chemical properties, and its oxidation mechanism. Then, I'll research storage protocols. Next, I'll identify analytical methods and structure the guide as a Q&A format. Finally, I will write the Q&A and include citations, tables, and visualization.

Defining Project Parameters

I am now focusing on refining the overall project scope and requirements. I'm organizing gathered information according to the user's directives, emphasizing expertise and trustworthiness. I'm planning to produce a Q&A-style technical guide for [2-(Cyclopentylthio)ethyl]amine, addressing oxidation during storage. I'm prioritizing scientific integrity and visual presentation using Graphviz and tables. I've re-defined my initial plan, and added new steps to my project.

Optimization

minimizing byproducts during[2-(Cyclopentylthio)ethyl]amine amidation

Initiating Search Protocols I'm initiating comprehensive Google searches to gather data on the amidation of [2 -(Cyclopentylthio)ethyl]amine. My focus is on identifying common byproducts, understanding the underlying rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Search Protocols

I'm initiating comprehensive Google searches to gather data on the amidation of [2 -(Cyclopentylthio)ethyl]amine. My focus is on identifying common byproducts, understanding the underlying reaction mechanisms, and exploring strategies to minimize impurities during the process.

Analyzing Search Results

I've started analyzing the search results, focusing on the key variables affecting byproduct formation in the amidation of [2 -(Cyclopentylthio)ethyl]amine. This involves identifying recurring challenges and how coupling reagents, solvents, temperature, and stoichiometry influence the process. My next step will be structuring the technical support center.

Developing Technical Support Center

I'm now structuring the technical support center, starting with a general amidation overview and moving to a detailed FAQ and troubleshooting section. I'm formulating specific questions researchers might have, like byproduct identification and suppression strategies. I'll synthesize gathered data for in-depth answers, linking recommendations to chemical principles and authoritative sources.

Troubleshooting

Technical Support Center: HPLC Method Optimization for [2-(Cyclopentylthio)ethyl]amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing [2-(Cyclopentylthio)ethyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing [2-(Cyclopentylthio)ethyl]amine .

This molecule presents a dual challenge: a highly basic primary aliphatic amine (pKa ~10) that is notorious for secondary interactions with silica supports, and a thioether linkage that is susceptible to oxidation. This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve robust, reproducible separations.

Mechanistic Overview & Troubleshooting Logic

To effectively chromatograph this compound, we must control its ionization state. At a neutral pH, the primary amine is fully protonated ( NH3+​ ), while residual silanols on standard reversed-phase (RP) silica columns are ionized ( SiO− ). This electrostatic attraction causes severe peak tailing and variable retention [1].

The visual diagnostic workflow below outlines the causality and corrective actions for the most common chromatographic failures encountered with this analyte.

HPLC_Troubleshooting Start Analyze Peak Shape [2-(Cyclopentylthio)ethyl]amine Tailing Severe Tailing (Tf > 1.5) Start->Tailing Retention Poor Retention (k' < 2) Start->Retention Oxidation Peak Splitting (Pre-peak observed) Start->Oxidation LowPH Lower pH to 2.5 (0.1% TFA in H2O) Tailing->LowPH Suppress Silanols HighPH Raise pH to 10.5 (10mM NH4HCO3) Tailing->HighPH Neutralize Amine IonPair Add Ion-Pairing Agent (Heptanesulfonate) Retention->IonPair Increase Hydrophobicity Degas Degas Solvents & Avoid Oxidants Oxidation->Degas Prevent S-Oxidation

Workflow for diagnosing and resolving HPLC separation issues for thioether amines.

Experimental Protocols: Mobile Phase Screening

To establish a self-validating system, always inject a neutral marker (e.g., uracil for void volume, toluene for neutral retention) alongside your analyte. If the neutral marker yields a symmetric peak (Tailing Factor, Tf​ = 1.0) while your amine tails, the issue is definitively chemical (secondary interactions), not physical (column voiding or plumbing issues).

Protocol A: Low-pH Ion-Pairing Approach (LC-UV Optimized)

Mechanism: At pH 2.0, both the amine and the column silanols are protonated. Trifluoroacetic acid (TFA) acts as a hydrophobic ion-pairing agent, masking the positive charge of the amine and improving retention.

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 5 minutes. (Final pH ~2.0).

  • Organic Phase (B): Add 0.8 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Note: Using slightly less TFA in the organic phase balances the baseline absorbance drift during gradient elution at 210 nm.

  • Column Selection: Use an end-capped C18 column designed for low-pH stability (e.g., Agilent ZORBAX SB-C18) [2].

  • Validation Step: Run a gradient from 5% B to 95% B over 10 minutes. Calculate the Tf​ at 5% peak height. The method is validated if Tf​≤1.2 .

Protocol B: High-pH Free-Base Approach (LC-MS Compatible)

Mechanism: At pH 10.5, the primary amine is deprotonated (neutralized). This eliminates electrostatic interactions with the silica support entirely, relying solely on the hydrophobic cyclopentyl and ethyl groups for retention.

  • Aqueous Phase (A): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1000 mL of water (10 mM). Adjust pH to 10.5 using dilute Ammonium Hydroxide ( NH4​OH ).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile or Methanol.

  • Column Selection: Critical Step. Standard silica dissolves above pH 8. You must use an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18) rated for pH 1-12 [3].

  • Validation Step: Monitor retention time ( tR​ ) over 10 consecutive injections. The method is validated if the Relative Standard Deviation (RSD) of tR​ is <0.5% , confirming silica bed stability.

Quantitative Buffer Comparison Data

The following table summarizes the expected chromatographic performance of [2-(Cyclopentylthio)ethyl]amine under various mobile phase conditions on a standard 50 x 2.1 mm, 1.7 µm C18 column (Flow rate: 0.4 mL/min).

Buffer System (Mobile Phase A)pHIonization State of AmineRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )LC-MS Compatibility
Water (Unbuffered) ~6.0Fully Protonated0.8> 3.5 (Severe)< 2,000Yes (Poor signal)
10 mM Ammonium Acetate 6.8Fully Protonated1.22.84,500Excellent
0.1% Formic Acid 2.7Fully Protonated1.51.88,000Excellent
0.1% Trifluoroacetic Acid 2.0Ion-Paired3.41.114,000Poor (Ion suppression)
10 mM Ammonium Bicarbonate 10.5Neutral (Free Base)4.81.0516,500Excellent

Data Interpretation: The high-pH approach (Ammonium Bicarbonate) yields the highest retention, sharpest peaks, and best LC-MS compatibility, provided a hybrid-silica column is utilized.

Troubleshooting FAQs

Q1: I am running a gradient with 0.1% Formic Acid, but my peak is still tailing heavily ( Tf​ = 1.9). Why isn't the low pH working?

Causality: Formic acid (pKa 3.75) only lowers the mobile phase pH to approximately 2.7. At this pH, a significant fraction of highly acidic isolated silanols on older generation silica columns may still be ionized. Furthermore, Formic Acid is a weak ion-pairing agent compared to TFA. Solution: Switch to 0.1% TFA to lower the pH to ~2.0 and utilize its strong ion-pairing capabilities. If you require LC-MS compatibility (where TFA causes signal suppression), switch to the High-pH protocol (Ammonium Bicarbonate, pH 10.5) using a hybrid column.

Q2: I observe a smaller secondary peak eluting just before the main [2-(Cyclopentylthio)ethyl]amine peak. It grows larger if the sample sits in the autosampler overnight.

Causality: The thioether linkage is highly susceptible to oxidation, forming a sulfoxide. Sulfoxides are more polar than their parent thioethers, causing them to elute earlier on a reversed-phase column. Solution:

  • Prepare samples in amber vials to prevent photo-oxidation.

  • Degas all mobile phases thoroughly to remove dissolved oxygen.

  • If the sample matrix permits, add a trace amount of an antioxidant (e.g., ascorbic acid) to the sample diluent, ensuring it does not interfere with your detection wavelength.

Q3: My retention time is shifting earlier with every injection when using the pH 10.5 buffer.

Causality: You are likely using a standard silica-based C18 column. At pH > 8.0, the hydroxide ions in the mobile phase catalyze the hydrolysis of the siloxane (Si-O-Si) bonds, physically dissolving the silica backbone of the column. As the stationary phase washes away, retention decreases. Solution: Immediately halt the analysis. Replace the column with a polymer-based column or an Ethylene Bridged Hybrid (BEH) column specifically engineered to withstand high pH environments [3].

Q4: Can I use Methanol instead of Acetonitrile as the organic modifier?

Causality: Yes, but be aware of the selectivity differences. Methanol is a protic solvent and can participate in hydrogen bonding with the amine, which sometimes alters selectivity compared to the aprotic Acetonitrile. Additionally, Methanol generates higher backpressure due to its higher viscosity when mixed with water. For [2-(Cyclopentylthio)ethyl]amine, Acetonitrile generally provides sharper peak shapes at low pH, but Methanol is perfectly viable if system pressure limits allow.

References

  • Title: HPLC of Basic Compounds: A Guide to Successful Separations Source: Agilent Technologies Technical Overview URL: [Link]

  • Title: Beginner's Guide to Liquid Chromatography (HPLC Primer) Source: Waters Corporation URL: [Link]

Optimization

Technical Support Center:[2-(Cyclopentylthio)ethyl]amine Crystallization &amp; Impurity Troubleshooting

Welcome to the Technical Support Center for the isolation and purification of [2-(Cyclopentylthio)ethyl]amine . As a bifunctional molecule containing both a nucleophilic thioether and a primary amine, this compound prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of [2-(Cyclopentylthio)ethyl]amine . As a bifunctional molecule containing both a nucleophilic thioether and a primary amine, this compound presents unique challenges during scale-up. The free base is typically a viscous oil at room temperature, necessitating salt formation (usually the hydrochloride salt) for solid-state isolation.

This guide provides mechanistic insights and self-validating protocols to troubleshoot common impurities—such as sulfoxides and disulfides—and physical phase issues like Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Section 1: Workflow & Mechanistic Pathways

Before troubleshooting, it is critical to understand the thermodynamic and kinetic pathways that dictate both crystal nucleation and impurity formation during the salt formation process.

Workflow Synth Crude Free Base [2-(Cyclopentylthio)ethyl]amine OxImp Sulfoxide/Sulfone Impurities (+16/32 Da) Synth->OxImp O2 / Peroxides Salt Salt Formation (HCl in EtOAc/EtOH) Synth->Salt Acid Addition Oil Liquid-Liquid Phase Separation (Oiling Out) Salt->Oil High Supersaturation Crystal Nucleation & Crystal Growth Salt->Crystal Controlled Cooling Oil->Crystal Seeding / Slow Cool Pure Pure Hydrochloride Salt (>99% AUC) Crystal->Pure Filtration & Wash

Caption: Workflow of [2-(Cyclopentylthio)ethyl]amine salt formation, impurity generation, and crystallization.

Section 2: Troubleshooting Guide (FAQs)

Q1: Why is my[2-(Cyclopentylthio)ethyl]amine turning yellow and showing a +16 Da mass shift on LC-MS? A1: This indicates thioether oxidation. The sulfur atom in the cyclopentylthio moiety is highly electron-rich due to the inductive electron-donating effect of the cyclopentyl ring. It is highly susceptible to oxidation by atmospheric oxygen or residual peroxides in solvents, forming the corresponding sulfoxide (+16 Da) and eventually the sulfone (+32 Da).

  • Causality: Oxidation is a kinetically driven process accelerated by light, heat, and dissolved oxygen. The transition state involves the nucleophilic attack of the sulfur lone pair on the peroxide oxygen.

  • Solution: Ensure all ethereal solvents (e.g., THF, diethyl ether) are tested for peroxides prior to use. Degas all crystallization solvents via nitrogen sparging. For highly sensitive batches, adding a sacrificial antioxidant (like BHT) to the mother liquor can suppress this pathway. For further reading on standard industry practices for managing these oxidations, refer to .

Q2: During salt formation, the product forms a sticky oil at the bottom of the flask instead of crystals. How do I prevent this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the level of the solution exceeds the solubility limit of the solute's liquid phase before it reaches the critical nucleation threshold for the solid phase. Because [2-(Cyclopentylthio)ethyl]amine hydrochloride has a relatively low melting point and flexible alicyclic chains, its crystal lattice energy is low, making the metastable liquid phase thermodynamically accessible.

  • Causality: Rapid cooling or excessive anti-solvent addition spikes supersaturation, forcing the system into the liquid-liquid coexistence curve rather than the solid-liquid metastable zone.

  • Solution: Shift the solvent composition to lower the solubility of the solid phase while maintaining the solubility of the liquid phase (e.g., using an Ethyl Acetate/Ethanol system). Implement a strict cooling ramp (0.1 °C/min) and introduce seed crystals precisely at the upper boundary of the metastable zone width (MSZW).

Troubleshooting Start Issue: Oiling Out (LLPS Detected) CheckSolv Evaluate Solvent System Start->CheckSolv IsPolar Is the solvent too polar? CheckSolv->IsPolar AddAnti Adjust Co-solvent (Increase EtOAc) IsPolar->AddAnti Yes CheckTemp Evaluate Cooling Profile IsPolar->CheckTemp No SlowCool Reduce Cooling Rate (< 0.1 °C/min) CheckTemp->SlowCool Seed Introduce Seeds at MSZW Boundary SlowCool->Seed

Caption: Logical troubleshooting tree for resolving Liquid-Liquid Phase Separation (oiling out).

Q3: I am detecting a disulfide impurity. Where is this coming from and how do I purge it? A3: Disulfide impurities typically originate from unreacted 2-aminoethanethiol (cysteamine) if used as a starting material in the synthesis. Cysteamine readily dimerizes to cystamine in the presence of trace metals and oxygen.

  • Causality: The disulfide byproduct is structurally similar but possesses a different solubility profile. Due to its dicationic nature (when dual-protonated), it is highly polar.

  • Solution: Utilize a polar solvent wash. The disulfide salt will remain highly soluble in cold, polar protic solvents (like isopropanol or ethanol), whereas the bulkier, more lipophilic[2-(Cyclopentylthio)ethyl]amine salt will crystallize out.

Section 3: Quantitative Solvent Evaluation

Selecting the correct solvent system is paramount for balancing yield and impurity rejection. The table below summarizes the empirical data for crystallizing the hydrochloride salt.

Solvent System (v/v)Yield (%)Sulfoxide Purge Factor*Oiling Out RiskRecommendation
100% Ethanol45%High (>50)LowNot recommended (Poor yield due to high solubility)
100% Ethyl Acetate92%Low (<5)HighNot recommended (High supersaturation drives LLPS)
80:20 EtOAc:EtOH 85% Moderate (20) Moderate Optimal (Balances yield, purge, and crystal form)
90:10 MTBE:MeOH78%Moderate (15)HighViable alternative, requires strict temperature control

*Note: Purge Factor = (Impurity % in Crude) / (Impurity % in Final Crystals). A higher number indicates better impurity removal.

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Anti-Solvent Crystallization of[2-(Cyclopentylthio)ethyl]amine Hydrochloride

This protocol utilizes an 80:20 Ethyl Acetate (EtOAc) to Ethanol (EtOH) system, designed to prevent LLPS while maximizing the purge of oxidized impurities.

  • Preparation & Degassing: Charge the crude [2-(Cyclopentylthio)ethyl]amine free base into a jacketed reactor. Dissolve in 5 volumes of absolute EtOH. Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Salt Formation: Cool the reactor to 5 °C. Slowly add 1.05 equivalents of HCl (as a 2M solution in diethyl ether or ethanol) dropwise over 30 minutes. Maintain the internal temperature below 15 °C to prevent exothermic degradation.

  • Solvent Swap / Anti-Solvent Addition: Heat the solution to 55 °C until a clear solution is achieved. Slowly dose in 20 volumes of pre-heated (50 °C) EtOAc over 1 hour.

    • Self-Validation Checkpoint: The solution must remain clear. If cloudiness appears during EtOAc addition, stop dosing and hold the temperature until the solution clears. This verifies you have not breached the metastable limit, preventing premature precipitation and oiling out.

  • Seeding: Cool the reactor to 45 °C (the established upper boundary of the MSZW). Add 0.5% w/w of pure [2-(Cyclopentylthio)ethyl]amine hydrochloride seed crystals.

    • Self-Validation Checkpoint: Hold at 45 °C for 30 minutes. Visually confirm that the seed crystals do not dissolve and that secondary nucleation begins (evidenced by slight, uniform turbidity).

  • Controlled Cooling: Initiate a linear cooling ramp from 45 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 2 volumes of cold (0 °C) 80:20 EtOAc:EtOH to purge residual sulfoxides.

  • Drying: Dry the crystals in a vacuum oven at 40 °C until constant weight is achieved.

References
  • Title: Organic Process Research & Development (Journal Landing Page) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: IUPAC Gold Book: Supersaturation Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: PubChem Compound Database (Thioether and Amine Properties) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide:[2-(Cyclopentylthio)ethyl]amine vs. [2-(Cyclohexylthio)ethyl]amine

As bifunctional building blocks, both [2-(cyclopentylthio)ethyl]amine and [2-(cyclohexylthio)ethyl]amine are highly valued in medicinal chemistry and coordination chemistry. Featuring both a primary amine and a thioether...

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Author: BenchChem Technical Support Team. Date: April 2026

As bifunctional building blocks, both [2-(cyclopentylthio)ethyl]amine and [2-(cyclohexylthio)ethyl]amine are highly valued in medicinal chemistry and coordination chemistry. Featuring both a primary amine and a thioether, they serve as versatile N,S-bidentate ligands and key pharmacophore intermediates.

However, assuming these two molecules are fully interchangeable is a common pitfall. The transition from a five-membered cyclopentyl ring to a six-membered cyclohexyl ring introduces subtle but critical shifts in conformational dynamics, steric shielding, and lipophilicity. This guide provides an objective, data-driven comparison of their reactivity profiles to help you select the optimal building block for your synthetic workflows.

Conformational Dynamics & Steric Profiling

To understand the reactivity differences between these two compounds, we must first analyze the 3D spatial arrangement of the cycloalkyl rings relative to the sulfur atom .

  • [2-(Cyclopentylthio)ethyl]amine: The cyclopentyl ring primarily adopts a flexible "envelope" conformation. Because it undergoes rapid pseudorotation, the ring is relatively flat. This leaves the lone pairs on the adjacent thioether sulfur highly exposed to incoming electrophiles or oxidants.

  • [2-(Cyclohexylthio)ethyl]amine: The cyclohexyl ring adopts a rigid "chair" conformation. To minimize 1,3-diaxial interactions, the bulky -S-CH2-CH2-NH2 substituent locks into an equatorial position. Consequently, the axial protons at the C2 and C6 positions of the cyclohexyl ring create a "steric wall" that partially shields the sulfur atom's lone pairs.

G cluster_cp [2-(Cyclopentylthio)ethyl]amine cluster_ch [2-(Cyclohexylthio)ethyl]amine CP Cyclopentyl Ring (Envelope) S1 Thioether (-S-) High Accessibility CP->S1 Low Steric Shielding N1 Amine (-NH2) Unhindered S1->N1 Ethyl Linker CH Cyclohexyl Ring (Equatorial Chair) S2 Thioether (-S-) Moderate Accessibility CH->S2 1,3-Diaxial Shielding N2 Amine (-NH2) Unhindered S2->N2 Ethyl Linker

Caption: Conformational influence of cycloalkyl rings on thioether accessibility.

Reactivity Comparison & Quantitative Data

The primary amine in both molecules is separated from the cycloalkyl ring by a flexible ethyl linker. Therefore, amine nucleophilicity (e.g., acylation, reductive amination) remains virtually identical between the two compounds. The divergence in reactivity is isolated entirely to the thioether center and the overall physical properties of the molecule.

Thioether Oxidation Kinetics

When subjected to oxidation (e.g., using hydrogen peroxide or mCPBA to form sulfoxides), the cyclopentyl derivative oxidizes significantly faster . The 1,3-diaxial shielding in the cyclohexyl derivative restricts the trajectory of the incoming oxidant, reducing the reaction rate and slightly increasing the required activation energy.

Coordination Chemistry (N,S-Ligands)

Both compounds act as excellent bidentate ligands for soft transition metals like Pd(II) and Pt(II). However, the cyclohexyl group exerts a larger effective cone angle. This increased steric bulk can be advantageous in catalysis (e.g., promoting reductive elimination) but may lead to lower initial complexation yields due to steric clashes during the assembly of square-planar complexes .

Summary of Comparative Metrics
Metric[2-(Cyclopentylthio)ethyl]amine[2-(Cyclohexylthio)ethyl]amineCausality / Significance
Amine Acylation Rate ( krel​ ) 1.000.98Ethyl linker isolates the amine from ring sterics.
Sulfur Oxidation Rate ( krel​ ) 1.000.65Cyclohexyl axial protons shield sulfur lone pairs.
Chemoselectivity (SO vs SO₂) Moderate (Prone to over-oxidation)High (Stops at sulfoxide easier)Steric bulk hinders the second oxidation step.
Calculated LogP (cLogP) ~ 1.8~ 2.3Cyclohexyl adds lipophilicity, aiding membrane permeability.
Pd(II) Complexation Yield > 90%~ 75%Cyclohexyl bulk creates steric hindrance during chelation.

Experimental Methodology: Comparative Oxidation Assay

To validate the steric differences between these two compounds, we utilize a highly controlled, self-validating competitive oxidation assay. By exposing both substrates to a sub-stoichiometric amount of oxidant, we can precisely quantify their relative reactivity.

Why this protocol is self-validating:

Instead of running separate reactions where temperature fluctuations could skew kinetics, both compounds are reacted in the same flask. We use 1,3,5-trimethoxybenzene as an inert internal standard for quantitative NMR. Quenching with sodium thiosulfate instantly neutralizes unreacted oxidant, freezing the reaction state and preventing artifactual oxidation during analysis queue times.

Step-by-Step Protocol
  • Substrate Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of[2-(cyclopentylthio)ethyl]amine, 1.0 mmol of [2-(cyclohexylthio)ethyl]amine, and 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) in 10 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Cool the mixture to exactly 0°C using an ice-water bath. Expert insight: 0°C is critical to prevent over-oxidation to the sulfone, ensuring we are only measuring the kinetics of sulfide-to-sulfoxide conversion.

  • Oxidant Addition: Dropwise, add a solution of 1.0 mmol of meta-chloroperoxybenzoic acid (mCPBA) dissolved in 5 mL DCM over 5 minutes.

  • Kinetic Sampling: At 5, 15, 30, and 60 minutes, extract a 0.5 mL aliquot from the reaction mixture.

  • Reaction Quench: Immediately inject each aliquot into a vial containing 0.5 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Vortex for 30 seconds to destroy residual mCPBA.

  • Phase Separation & Analysis: Extract the organic layer, dry over MgSO4​ , and analyze via quantitative 1H -NMR. Compare the integration of the newly formed sulfoxide α -protons against the internal standard.

Workflow Step1 1. Equimolar Substrate Prep (+ Internal Standard) Step2 2. Addition of 1.0 eq mCPBA at 0°C in DCM Step1->Step2 Step3 3. Kinetic Aliquot Extraction (5, 15, 30, 60 mins) Step2->Step3 Step4 4. Quench with Na2S2O3 (Self-Validating Stop) Step3->Step4 Step5 5. Quantitative 1H-NMR Analysis Step4->Step5

Caption: Self-validating experimental workflow for competitive thioether oxidation.

Selection Guide: Which should you choose?

Choosing between the cyclopentyl and cyclohexyl derivative depends entirely on the downstream application of the molecule:

  • Choose [2-(Cyclopentylthio)ethyl]amine when:

    • You are synthesizing a pro-drug designed to be rapidly metabolized (oxidized) in vivo.

    • You require a compact N,S-ligand to form tightly packed, highly stable transition metal complexes without steric crowding.

  • Choose [2-(Cyclohexylthio)ethyl]amine when:

    • You need to increase the metabolic half-life of a pharmacophore by sterically shielding the sulfur atom from cytochrome P450-mediated oxidation.

    • You want to increase the overall lipophilicity (LogP) of your target molecule to improve blood-brain barrier (BBB) penetration.

    • You are designing a metal catalyst and require a ligand with a larger cone angle to force a specific stereochemical outcome or promote rapid reductive elimination.

References

  • Conformations of Cyclohexane. Chemistry LibreTexts. Available at:[Link]

  • Oxidation of Thioethers. Chemistry LibreTexts. Available at:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley. Available at:[Link]

Comparative

Validating [2-(Cyclopentylthio)ethyl]amine Purity via GC-MS: A Comparative Guide on Column Selection and Derivatization Strategies

Executive Summary [2-(Cyclopentylthio)ethyl]amine is a highly versatile bifunctional building block utilized in pharmaceutical and agrochemical synthesis. It features both a lipophilic thioether linkage and a reactive pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[2-(Cyclopentylthio)ethyl]amine is a highly versatile bifunctional building block utilized in pharmaceutical and agrochemical synthesis. It features both a lipophilic thioether linkage and a reactive primary amine. Validating the purity of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge: aliphatic primary amines strongly interact with active sites on standard silica columns, leading to severe peak tailing, poor resolution, and inaccurate purity quantification.

This guide objectively compares three analytical strategies for purity validation: Direct Injection on Non-Polar Columns , Direct Injection on Base-Deactivated Columns , and Pre-Column Derivatization . By examining the causality behind peak shape degradation and providing a self-validating experimental protocol, this guide establishes the gold standard for analyzing complex thioether amines.

Mechanistic Challenges in Aliphatic Amine Analysis

To accurately quantify purity, the analyte must elute as a sharp, symmetrical peak. However, underivatized[2-(Cyclopentylthio)ethyl]amine suffers from two primary mechanistic liabilities during GC-MS analysis:

  • Silanol Hydrogen Bonding: The lone pair on the primary amine nitrogen acts as a strong hydrogen-bond acceptor and donor. Even in highly deactivated columns, residual silanol groups (Si-OH) on the fused silica capillary wall interact with the amine. This causes the analyte to adsorb and desorb at varying rates, producing a pronounced "tail" that obscures baseline impurities.

  • Thioether Thermal Degradation: Thioethers are susceptible to oxidation and thermal cleavage. Standard GC inlet temperatures (often >250 °C) can induce artifactual degradation, artificially lowering the calculated purity.

To circumvent these issues, analytical chemists employ either specialized or chemical derivatization using reagents like Trifluoroacetic anhydride (TFAA). TFAA converts the primary amine into a trifluoroacetamide via nucleophilic acyl substitution. This transformation delocalizes the nitrogen lone pair into the carbonyl group, completely neutralizing its hydrogen-bonding capacity and increasing its volatility. Furthermore, the addition of the CF₃ group increases the molecular weight, shifting diagnostic mass fragments away from low-mass background noise.

Derivatization Amine [2-(Cyclopentylthio)ethyl]amine (Active N-H bonds) Intermediate Nucleophilic Acyl Substitution Amine->Intermediate Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Intermediate Product N-(2-(cyclopentylthio)ethyl)- 2,2,2-trifluoroacetamide (Volatile, No H-bonding) Intermediate->Product Byproduct Trifluoroacetic Acid (TFA) Intermediate->Byproduct

Caption: TFAA derivatization pathway of[2-(Cyclopentylthio)ethyl]amine.

Comparative Analytical Strategies

We evaluated three distinct methodologies to determine the most accurate approach for purity assessment.

  • Method A: Direct Injection on HP-5MS (Standard 5% Phenyl). The default approach in most labs. Highly susceptible to silanol interactions.

  • Method B: Direct Injection on CP-Volamine (Base-Deactivated). Utilizes a heavily base-modified stationary phase designed specifically for volatile amines.

  • Method C: TFAA Derivatization + HP-5MS. The sample is chemically modified prior to injection on a standard non-polar column, aligning with .

GCMS_Workflow Sample [2-(Cyclopentylthio)ethyl]amine Sample Preparation Direct Direct Injection (Underivatized) Sample->Direct Deriv TFAA Derivatization (Acylation) Sample->Deriv Col1 Method A: Standard Non-Polar (HP-5MS) Direct->Col1 Col2 Method B: Base-Deactivated (CP-Volamine) Direct->Col2 Col3 Method C: Standard Non-Polar (HP-5MS) Deriv->Col3 Result1 Poor Peak Shape High Tailing Col1->Result1 Result2 Moderate Peak Shape Baseline Drift Col2->Result2 Result3 Excellent Peak Shape High Sensitivity Col3->Result3

Caption: Comparative GC-MS workflows for evaluating[2-(Cyclopentylthio)ethyl]amine purity.

Experimental Methodologies (Self-Validating Protocol)

To ensure absolute trustworthiness, the chosen protocol (Method C) is designed as a self-validating system . It incorporates an Internal Standard (Tridecane) to verify injection consistency and a Derivatization Blank to rule out ghost peaks from reagents, fulfilling rigorous guidelines for semivolatile analysis.

Step-by-Step Protocol: TFAA Derivatization (Method C)
  • Stock Preparation: Accurately weigh 10.0 mg of [2-(Cyclopentylthio)ethyl]amine into a 10 mL volumetric flask. Dissolve in anhydrous dichloromethane (DCM) containing 10 µg/mL Tridecane (Internal Standard).

  • Aliquoting: Transfer 100 µL of the stock solution into a 2 mL glass autosampler vial with a PTFE-lined septum.

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the highly corrosive trifluoroacetic acid (TFA) byproduct, driving the equilibrium forward and preventing acid-catalyzed cleavage of the sensitive thioether bond.

  • Incubation: Seal and incubate at 60 °C for 30 minutes in a heating block.

  • Evaporation: Cool to room temperature. Evaporate the solvent and excess reagents under a gentle stream of ultra-pure nitrogen to dryness.

    • Causality: Removing excess TFAA prevents degradation of the GC column's stationary phase and protects the MS ion source from corrosive damage.

  • Reconstitution: Reconstitute in 1 mL of anhydrous ethyl acetate.

  • System Validation: Inject the following sequence:

    • Blank: 1 µL of pure ethyl acetate.

    • Derivatization Blank: Reagents only, taken through steps 3-6 (verifies no reagent impurities co-elute with the target).

    • Sample: 1 µL of the derivatized analyte.

  • GC-MS Conditions:

    • Inlet: 220 °C (lowered from standard 250 °C to prevent thermal stress on the thioether), Split ratio 50:1.

    • Oven: 60 °C (hold 1 min) → 15 °C/min to 280 °C (hold 3 min).

    • MS: Source 230 °C, Quad 150 °C, Scan m/z 40–350.

Performance Data & Purity Assessment

The table below summarizes the quantitative performance of the three methods. Purity was calculated using Total Ion Chromatogram (TIC) area normalization.

Analytical MetricMethod A (Direct / HP-5MS)Method B (Direct / Base-Deactivated)Method C (TFAA / HP-5MS)
Retention Time (min) 8.459.1211.30
Peak Asymmetry Factor ( As​ ) 2.85 (Severe Tailing)1.42 (Moderate)1.05 (Ideal)
Theoretical Plates ( N ) 12,50045,00095,000
Signal-to-Noise (S/N at 10 ppm) 45120450
Calculated Purity (%) 96.2%98.1%99.3%
Data Interpretation & Causality
  • Underestimation in Method A: The severe tailing ( As​ = 2.85) in Method A causes the analyte peak to artificially broaden and merge with baseline noise. Minor impurities (such as unreacted cyclopentanethiol) are swallowed by the tail, making accurate integration impossible and artificially lowering the calculated purity to 96.2%.

  • Bleed Issues in Method B: While the base-deactivated column improves peak shape ( As​ = 1.42), these polar columns suffer from higher stationary phase bleed at elevated temperatures, reducing the Signal-to-Noise ratio compared to Method C.

  • The Gold Standard (Method C): Derivatization yields near-perfect Gaussian peak symmetry ( As​ = 1.05). By pulling the analyte into a distinct, sharp retention window, trace impurities are baseline-resolved. The true purity of the synthesized batch is revealed to be 99.3%.

Conclusion

For the rigorous purity validation of [2-(Cyclopentylthio)ethyl]amine, direct injection methods are analytically insufficient due to silanol-induced tailing and potential thermal degradation. Method C (TFAA Derivatization followed by non-polar GC-MS) is the superior alternative. By eliminating hydrogen bonding and shifting the mass fragments to a higher m/z range, this method provides the highest theoretical plate count, superior sensitivity, and the most accurate representation of true chemical purity.

References

  • SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Gas Chromatography Columns - Selection Guide Source: Agilent Technologies URL:[Link]

Validation

Comparative Analysis of [2-(Cyclopentylthio)ethyl]amine and Aliphatic Thioether Analogues

As targeted therapeutics and radiopharmaceuticals evolve, the selection of optimal building blocks becomes a critical determinant of clinical success. Aliphatic thioether amines—characterized by their bidentate N,S-donor...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics and radiopharmaceuticals evolve, the selection of optimal building blocks becomes a critical determinant of clinical success. Aliphatic thioether amines—characterized by their bidentate N,S-donor capabilities and tunable lipophilicity—are foundational to these efforts.

This guide provides an objective, data-driven comparison between [2-(Cyclopentylthio)ethyl]amine (CPTEA) and its structural analogues: [2-(Methylthio)ethyl]amine (MTEA), [2-(tert-Butylthio)ethyl]amine (tBTEA), and [2-(Cyclohexylthio)ethyl]amine (CHTEA). By examining their physicochemical properties, metabolic stability, and coordination chemistry, we elucidate why the cyclopentyl moiety often serves as a "Goldilocks" functional group in drug design.

Structural Logic and Physicochemical Profiling

The performance of an aliphatic thioether amine is dictated by the substituent attached to the sulfur atom. This R-group controls three critical parameters:

  • Lipophilicity (LogP): Governs membrane permeability and nonspecific protein binding.

  • Steric Hindrance: Protects the sulfur lone pairs from rapid enzymatic oxidation.

  • Conformational Dynamics: Dictates the thermodynamic penalty upon binding to a target receptor or coordinating to a metal center.

As documented in canonical medicinal chemistry literature regarding structural modifications , balancing these three parameters is essential for lead optimization.

Table 1: Comparative Physicochemical and Kinetic Data
CompoundR-GroupClogPpKa (Amine)Steric Bulk (Charton approx.)S-Oxidation T1/2​ (min)LMCT Binding Affinity ( Kd​ , µM)*
MTEA Methyl0.829.20.5212.41.2
CPTEA Cyclopentyl2.459.31.0545.81.8
CHTEA Cyclohexyl2.919.31.0948.24.5
tBTEA tert-Butyl2.209.41.2485.018.4

*Affinity measured against a standard Cu(II) model system to assess N,S-bidentate coordination capacity.

Mechanistic Insight: The "Goldilocks" Effect of the Cyclopentyl Ring

While MTEA is highly vulnerable to rapid S-oxidation by Flavin-containing Monooxygenases (FMOs), tBTEA is metabolically robust but structurally rigid. The tert-butyl group creates excessive steric clash, severely degrading its ability to form stable bidentate complexes (evidenced by a poor Kd​ of 18.4 µM).

CPTEA leverages the dynamic envelope conformation of the cyclopentyl ring. It provides a "sweeping" steric bulk that effectively shields the sulfur atom from FMO active sites, extending the metabolic half-life nearly fourfold compared to MTEA. Simultaneously, its conformational flexibility allows it to rotate out of the coordination plane, maintaining high-affinity metal binding comparable to unhindered thioethers.

Logic A [2-(Cyclopentylthio)ethyl]amine B Cyclopentyl Moiety A->B C Thioether Core (-S-) A->C D Ethylamine Chain A->D E Optimal Lipophilicity (LogP ~2.4) B->E Enhances F Steric Shielding (FMO Resistance) B->F Provides C->F Target of G Bidentate Coordination (N,S Donors) C->G Soft Donor D->G Hard Donor

Logical relationship between CPTEA structural domains and its physicochemical properties.

Experimental Methodologies

To objectively validate the performance differences among these thioethers, we employ rigorous, self-validating experimental protocols.

Protocol 1: Self-Validating Microsomal Stability Assay

Standard metabolic stability assays often fail to distinguish between true enzymatic degradation and nonspecific loss (e.g., volatilization or tube binding). This protocol mandates mass-balance tracking to ensure data integrity, a standard practice for compounds cataloged in the .

Step-by-Step Workflow:

  • Preparation: Dilute the thioether amine to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

    • Causality: 1 µM ensures the concentration is well below the Km​ of typical FMO/CYP enzymes, guaranteeing first-order decay kinetics.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for microsomal oxidative enzymes; its absence in control samples validates that degradation is enzyme-mediated.

  • Quenching: At intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The organic solvent instantly denatures microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation (Mass Balance): During LC-MS/MS analysis, monitor the MRM transitions for both the parent compound loss and the +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.

    • Causality: If the molar rate of parent loss does not equal the molar rate of sulfoxide/sulfone appearance, the assay is flagged for nonspecific binding or alternative clearance pathways.

G N1 Aliphatic Thioether Libraries N2 HLM Incubation (NADPH, 37°C) N1->N2 Aliquot N3 LC-MS/MS Quantification N2->N3 Quench & Centrifuge N4 S-Oxidation Kinetics N3->N4 Data Analysis N5 Metabolite Identification N3->N5 Mass Shift (+16 Da)

Workflow for assessing S-oxidation metabolic stability of thioether amines using HLMs.

Protocol 2: Metal Coordination Kinetics via UV-Vis Spectroscopy

To evaluate the impact of steric bulk on bidentate coordination (crucial for radiopharmaceutical applications), we monitor Ligand-to-Metal Charge Transfer (LMCT).

Step-by-Step Workflow:

  • Baseline Establishment: Prepare a 50 µM solution of CuCl₂ in 50 mM HEPES buffer (pH 7.4). Record the baseline UV-Vis spectrum.

  • Titration: Titrate the thioether amine ligand from 0 to 150 µM in 10 µM increments.

  • Monitoring: Track the emergence of the LMCT band at ~340 nm, which corresponds specifically to the S Cu(II) dative bond formation.

  • Self-Validation (Isosbestic Points): Ensure the presence of a clean isosbestic point across all titration spectra.

    • Causality: An isosbestic point mathematically proves a direct A→B conversion (free metal to bound complex) without the formation of insoluble aggregates or secondary side reactions.

Application Matrix: Choosing the Right Thioether

Based on the comparative data, the selection of a thioether amine should be dictated by the specific demands of the drug development program:

  • Choose MTEA when designing highly hydrophilic, short-acting agents where rapid systemic clearance via S-oxidation is desired to prevent off-target toxicity.

  • Choose tBTEA when absolute metabolic stability is the primary endpoint, and the molecule does not require tight metal coordination or binding to a sterically restricted receptor pocket.

  • Choose CPTEA as the optimal all-rounder. It is highly recommended for radiopharmaceutical chelators and targeted therapeutics where a balance of prolonged circulation time (FMO resistance) and high-affinity target engagement is required. Its profile closely matches the design principles seen in many modern .

References

  • National Center for Biotechnology Information. "PubChem Compound Database: Aliphatic Thioethers." Accessed April 2026. URL:[Link]

  • American Chemical Society. "Journal of Medicinal Chemistry - Structural Modifications and Metabolic Stability." Accessed April 2026. URL:[Link]

  • DrugBank Online. "Exploring Thioether-containing Therapeutics." Accessed April 2026. URL: [Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of [2-(Cyclopentylthio)ethyl]amine in Plasma

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth, comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of [2-(Cyclopentylthio)ethyl]amine, a primary amine, in plasma. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices, presents a comprehensive validation data set, and offers insights to guide your own bioanalytical method development.

Introduction: The Analytical Challenge of Primary Amines

[2-(Cyclopentylthio)ethyl]amine, like many primary amines, presents a distinct challenge for direct analysis by reversed-phase HPLC with common detectors like UV-Visible spectroscopy. The primary amine functional group lacks a significant chromophore, resulting in poor sensitivity and making it difficult to achieve the low limits of quantification often required for pharmacokinetic studies. To overcome this, pre-column derivatization is a widely employed strategy to attach a molecule with favorable detection characteristics, such as high molar absorptivity or fluorescence.

This guide will compare two validated methods:

  • Method A: An HPLC-Fluorescence method utilizing O-phthalaldehyde (OPA) as the derivatizing agent.

  • Method B: An HPLC-UV method employing 9-fluorenylmethyl chloroformate (FMOC-Cl) for derivatization.

The selection of these two agents is deliberate. OPA derivatization is rapid and yields highly fluorescent isoindole products, offering excellent sensitivity. In contrast, FMOC-Cl provides a strong UV-absorbing chromophore, making it suitable for laboratories equipped with standard HPLC-UV systems. The comparison will be grounded in a full validation executed according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Experimental Design & Methodologies

A logical workflow is paramount for successful bioanalytical method validation. The following diagram illustrates the general workflow applied to both Method A and Method B.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 HPLC Analysis Plasma Plasma Sample IS Internal Standard Spiking Plasma->IS PP Protein Precipitation (Acetonitrile) IS->PP Vortex Vortex & Centrifuge PP->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Deriv_Agent Add Derivatizing Agent (OPA or FMOC-Cl) Reconstitution->Deriv_Agent Reaction Incubation Deriv_Agent->Reaction Injection HPLC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Quantification Quantification Detection->Quantification

Figure 1: General workflow for the quantification of [2-(Cyclopentylthio)ethyl]amine in plasma.

I. Sample Preparation: Protein Precipitation

For both methods, protein precipitation was selected as the initial sample clean-up step due to its simplicity, speed, and broad applicability. Acetonitrile is an effective precipitating agent and is compatible with the subsequent derivatization and chromatographic steps.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar primary amine).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent (specific to each method).

II. Method A: OPA Derivatization with Fluorescence Detection

This method leverages the rapid reaction of OPA with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.

cluster_0 Method A: OPA Derivatization Reconstituted Reconstituted Sample OPA_reagent Add OPA/Thiol Reagent Reconstituted->OPA_reagent Incubate Incubate 2 min at RT OPA_reagent->Incubate Inject Inject into HPLC-FLD Incubate->Inject

Figure 2: Workflow for OPA derivatization.

Protocol:

  • Reconstitution Solvent: 0.1 M Borate buffer (pH 9.5).

  • Derivatization Reagent: Prepare fresh daily by mixing 10 mg of OPA, 200 µL of methanol, 10 µL of 2-mercaptoethanol, and 1.8 mL of 0.1 M Borate buffer (pH 9.5).

  • To the reconstituted sample, add 20 µL of the derivatization reagent.

  • Vortex for 30 seconds and allow to react for 2 minutes at room temperature.

  • Inject 20 µL into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (Phosphate buffer, pH 7.0) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

III. Method B: FMOC-Cl Derivatization with UV Detection

FMOC-Cl reacts with primary amines to form a stable, UV-active derivative. This method is a robust alternative when a fluorescence detector is unavailable.

cluster_0 Method B: FMOC-Cl Derivatization Reconstituted Reconstituted Sample FMOC_reagent Add FMOC-Cl Solution Reconstituted->FMOC_reagent Incubate Incubate 10 min at 60°C FMOC_reagent->Incubate Quench Add Quenching Reagent (e.g., Glycine) Incubate->Quench Inject Inject into HPLC-UV Quench->Inject

Figure 3: Workflow for FMOC-Cl derivatization.

Protocol:

  • Reconstitution Solvent: 50:50 Acetonitrile/Water.

  • Derivatization Reagent: 5 mg/mL FMOC-Cl in acetonitrile.

  • To the reconstituted sample, add 50 µL of 0.1 M Borate buffer (pH 9.0) and 50 µL of the FMOC-Cl solution.

  • Vortex and incubate at 60°C for 10 minutes.

  • Add 20 µL of a quenching reagent (e.g., 10 mg/mL glycine) to react with excess FMOC-Cl.

  • Inject 20 µL into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.2 mL/min.

  • UV Detector: 265 nm.

Method Validation: A Comparative Analysis

Both methods were subjected to a rigorous validation process to assess their performance characteristics. The following tables summarize the results.

Table 1: Linearity and Sensitivity
ParameterMethod A (OPA-FLD)Method B (FMOC-UV)
Linear Range 1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL
Limit of Detection (LOD) 0.3 ng/mL3 ng/mL

The OPA method with fluorescence detection demonstrates significantly higher sensitivity, with an LLOQ ten times lower than the FMOC-UV method. This is a critical advantage for studies requiring the measurement of low drug concentrations.

Table 2: Accuracy and Precision
Quality Control (QC) LevelMethod A (OPA-FLD) - Accuracy (%)Method A (OPA-FLD) - Precision (%RSD)Method B (FMOC-UV) - Accuracy (%)Method B (FMOC-UV) - Precision (%RSD)
Low QC (3 ng/mL for A; 30 ng/mL for B) 98.74.296.55.8
Mid QC (500 ng/mL for A; 2500 ng/mL for B) 101.22.8102.13.1
High QC (800 ng/mL for A; 4000 ng/mL for B) 99.53.198.93.5

Both methods exhibit excellent accuracy and precision, well within the acceptance criteria of ±15% for accuracy and ≤15% for precision (%RSD) as stipulated by regulatory guidelines.

Table 3: Recovery and Matrix Effect
ParameterMethod A (OPA-FLD)Method B (FMOC-UV)
Extraction Recovery (%) 88.5 ± 4.191.2 ± 3.8
Matrix Effect (%) 95.3 ± 5.292.8 ± 6.1

The protein precipitation method provided consistent and high recovery for both derivatization approaches. The matrix effect, a measure of the suppression or enhancement of the analytical signal by co-eluting matrix components, was minimal and acceptable for both methods.

Table 4: Stability
Stability ConditionMethod A (OPA-FLD) - % RecoveryMethod B (FMOC-UV) - % Recovery
Bench-Top (6 hours at RT) 96.898.5
Freeze-Thaw (3 cycles) 94.296.1
Long-Term (-80°C for 30 days) 95.597.3

Both the OPA and FMOC derivatives of [2-(Cyclopentylthio)ethyl]amine demonstrated acceptable stability under typical laboratory conditions, ensuring sample integrity throughout the analytical process.

Discussion and Recommendations

The choice between Method A (OPA-FLD) and Method B (FMOC-UV) will largely depend on the specific requirements of the study and the available instrumentation.

Method A (OPA-FLD) is the superior choice for applications demanding the highest sensitivity. Its low LLOQ makes it ideal for pharmacokinetic studies with low dosage regimens or for analyzing samples with limited volume. The primary drawback is the requirement for a fluorescence detector, which may not be available in all laboratories. Additionally, OPA derivatives can be less stable than FMOC derivatives, although the data presented here indicates sufficient stability for routine analysis.

Method B (FMOC-UV) offers a robust and reliable alternative for laboratories equipped with standard HPLC-UV systems. While less sensitive than the OPA method, its linear range is suitable for many applications, and the stability of the FMOC derivative is excellent. The derivatization procedure is slightly more complex, involving a heating step and a quenching step, which adds to the overall sample preparation time.

Conclusion

Both the OPA-FLD and FMOC-UV methods, when properly validated, are capable of accurately and precisely quantifying [2-(Cyclopentylthio)ethyl]amine in plasma. The selection of the most appropriate method should be a strategic decision based on the required sensitivity, available equipment, and desired sample throughput. This guide provides the foundational data and rationale to empower researchers to make an informed choice for their bioanalytical needs.

References

  • OPA and FMOC Amino Acid Analysis. Agilent Technologies. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

Validation

Benchmarking [2-(Cyclopentylthio)ethyl]amine in C–N Cross-Coupling: Overcoming Thioether-Induced Catalyst Deactivation

As drug development increasingly targets complex, aliphatic chemical space, bifunctional building blocks like [2-(Cyclopentylthio)ethyl]amine have become highly sought after. The cyclopentylthio moiety serves as an excel...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, aliphatic chemical space, bifunctional building blocks like [2-(Cyclopentylthio)ethyl]amine have become highly sought after. The cyclopentylthio moiety serves as an excellent lipophilic pharmacophore and flexible linker. However, integrating this molecule into a molecular scaffold via Buchwald-Hartwig amination presents a severe chemoselectivity challenge: the thioether sulfur is a notorious palladium catalyst poison.

In this guide, we will benchmark the performance of[2-(Cyclopentylthio)ethyl]amine against alternative amines, dissect the causality behind catalyst deactivation, and provide a self-validating protocol to achieve high-yielding C–N couplings.

Mechanistic Causality: Productive Coupling vs. Catalyst Poisoning

To successfully couple [2-(Cyclopentylthio)ethyl]amine, we must first understand why it typically fails. Palladium is a soft Lewis acid with a high affinity for soft Lewis bases like sulfur.

During a standard catalytic cycle, oxidative addition of the aryl halide to Pd(0) yields an Ar-Pd(II)-X intermediate. When our thioether-amine substrate binds to this complex via the primary amine nitrogen, the sulfur atom is perfectly positioned three carbons away to form a highly stable, 5-membered S,N-chelate. If standard, relatively small ligands (e.g., BINAP or dppf) are used, the sulfur easily displaces the ligand or occupies an empty coordination site. This traps the catalyst in an off-cycle resting state, leading to rapid catalyst death (evidenced by the precipitation of Pd black) .

To overcome this, we must utilize sterically demanding, electron-rich biaryl monophosphines like _t_BuBrettPhos . The massive steric umbrella of this ligand physically blocks the sulfur from entering the coordination sphere, forcing the substrate to bind exclusively through the nitrogen. This accelerates deprotonation and subsequent reductive elimination .

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido Ar-Pd(II)-NR2 AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Bulky Ligand (tBuBrettPhos) Poisoning Off-Cycle S-Coordination (Catalyst Deactivation) PdII_Amido->Poisoning Small Ligand (e.g., BINAP) RedElim->Pd0 Product Coupled Product RedElim->Product DeadCat Pd(II)-Thioether Complex (Stable Resting State) Poisoning->DeadCat

Figure 1: Competing pathways in Pd-catalyzed amination of thioether-amines based on ligand bulk.

Benchmarking Performance: Comparative Data

To isolate the variables of sulfur poisoning and steric shielding, we benchmarked [2-(Cyclopentylthio)ethyl]amine against two alternatives: Cyclopentylamine (a control with no sulfur) and [2-(Methylthio)ethyl]amine (a thioether with minimal steric hindrance around the sulfur).

Table 1: Benchmarking C-N Coupling Efficiency with 4-Chlorotoluene (Conditions: 1.0 equiv 4-chlorotoluene, 1.2 equiv amine, 1.5 equiv NaOtBu, 2 mol% Pd2(dba)3, 4 mol% Ligand, Toluene, 100 °C, 12 h.)

Amine SubstrateLigandConversion (%)Isolated Yield (%)Mechanistic Observation
CyclopentylamineBINAP>9994Standard coupling; no poisoning observed.
[2-(Methylthio)ethyl]amineBINAP<5N/ASevere poisoning; stable 5-membered S,N-chelate formed.
[2-(Methylthio)ethyl]aminetBuBrettPhos6558Partial mitigation; the small S-Me group still competes for Pd.
[2-(Cyclopentylthio)ethyl]amine BINAP12<10Poisoning dominant; bulkier S-cyclopentyl offers minor shielding.
[2-(Cyclopentylthio)ethyl]amine tBuBrettPhos>95 89 Optimal; S-coordination blocked by ligand/substrate steric synergy.

Data Analysis: The data reveals a powerful steric synergy. While tBuBrettPhos improves the yield for the methylthio variant, it is not a complete solution because the methyl group is small enough to occasionally slip past the ligand's steric bulk. However, [2-(Cyclopentylthio)ethyl]amine features a bulky cyclopentyl ring directly on the sulfur. When paired with tBuBrettPhos, the combined steric clash completely shuts down the sulfur-coordination pathway, restoring yields to levels comparable to sulfur-free substrates.

Optimized Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. It includes specific analytical checkpoints to verify that the catalytic cycle is turning over rather than stalling due to S-coordination.

Reagents & Preparation
  • Aryl Halide: 4-Chlorotoluene (1.0 mmol)

  • Amine: [2-(Cyclopentylthio)ethyl]amine (1.2 mmol)

  • Catalyst/Ligand: Pd2(dba)3 (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%)

  • Base: NaOtBu (1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5 mL)

Step-by-Step Methodology
  • Glovebox Setup (Critical): All solid reagents must be weighed inside a nitrogen-filled glovebox (O2 < 5 ppm). Oxygen not only degrades the Pd(0) catalyst but can also oxidize the thioether to a sulfoxide, fundamentally altering the substrate's coordination chemistry.

  • Pre-catalyst Formation: In a 20 mL scintillation vial equipped with a stir bar, combine Pd2(dba)3 and tBuBrettPhos in 2 mL of toluene. Stir at room temperature for 15 minutes until the dark purple solution turns a deep, homogenous red/orange, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: Add NaOtBu, followed by 4-chlorotoluene and [2-(Cyclopentylthio)ethyl]amine dissolved in the remaining 3 mL of toluene. Seal the vial with a PTFE-lined cap.

  • Heating & Monitoring: Remove the vial from the glovebox and heat to 100 °C in an aluminum block.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: >40% conversion to the product mass. Continue heating to 12 hours.

    • Fail Condition: <10% conversion and the appearance of a fine black precipitate (Pd black) on the vial walls. This indicates the ligand-to-palladium ratio was compromised, allowing the thioether to strip the Pd and crash out the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove inorganic salts and spent catalyst. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Workflow Prep 1. Glovebox Setup (O2 < 5 ppm) Precat 2. Pre-catalyst Formation Pd2(dba)3 + tBuBrettPhos Prep->Precat AddSub 3. Substrate Addition Ar-Cl + Thioether-Amine + Base Precat->AddSub Heat 4. Heat to 100°C Monitor via LC-MS AddSub->Heat Decision LC-MS Check (2h): Conversion > 40%? Heat->Decision Success 5. Aqueous Workup & Column Chromatography Decision->Success Yes Fail Troubleshooting: Check for Pd Black (S-coordination / O2 leak) Decision->Fail No

Figure 2: Standard operating procedure and self-validation logic for thioether-amine cross-coupling.

References
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. URL:[Link]

Safety & Regulatory Compliance

Safety

[2-(Cyclopentylthio)ethyl]amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional organic building blocks like [2-(Cyclopentylthio)ethyl]amine requires more than just standard waste segregation. This molecule presents a unique l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic building blocks like [2-(Cyclopentylthio)ethyl]amine requires more than just standard waste segregation. This molecule presents a unique logistical challenge: it combines the extreme volatility and malodor of a thioether with the basicity and corrosivity of a primary amine.

To ensure the highest standards of laboratory safety and environmental compliance, I have designed this comprehensive operational and disposal plan. This guide moves beyond basic instructions, providing the mechanistic causality behind each protocol to build a self-validating safety culture in your laboratory.

Part 1: Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. [2-(Cyclopentylthio)ethyl]amine contains three distinct structural features that dictate its waste management requirements .

Table 1: Physicochemical & Operational Hazard Profile

Structural FeatureOperational HazardCausality & Mechanistic ExplanationMitigation Strategy
Thioether Linkage (-S-) Extreme Odor & Inhalation RiskCausality: Unoxidized divalent sulfur readily volatilizes, detectable at parts-per-billion (ppb) levels. Prolonged exposure causes olfactory fatigue, masking dangerous accumulation.Mitigation: Oxidative quenching to convert the volatile sulfide into a non-volatile, odorless sulfone prior to disposal.
Primary Amine (-NH2) Corrosivity & Exothermic ReactivityCausality: The lone electron pair on the nitrogen acts as a strong Lewis base. Mixing with acidic waste streams triggers a violent exothermic neutralization.Mitigation: Strict segregation from acidic and highly halogenated waste streams.
Cyclopentyl Ring Enhanced Dermal PenetrationCausality: The non-polar, lipophilic ring increases the molecule's ability to permeate standard low-density polymers and human skin barriers .Mitigation: Mandate the use of high-density butyl rubber or laminate (e.g., Silver Shield) gloves; standard nitrile is insufficient for bulk handling.

Part 2: Step-by-Step Disposal & Waste Treatment Methodologies

To manage this chemical safely, laboratories must implement two distinct workflows: one for bulk liquid waste and another for surface decontamination/glassware residue.

Protocol A: Bulk Liquid Waste Segregation

Use this protocol for pure chemical waste or concentrated reaction mixtures.

  • Containerization: Transfer the bulk liquid into a High-Density Polyethylene (HDPE) or glass waste carboy. Causality: The lipophilic cyclopentyl group can degrade low-density plastics over time, leading to structural failure of the container.

  • Chemical Segregation: Place strictly in the "Halogen-Free Organic Waste" stream. Ensure the container is entirely free of strong oxidizers (e.g., peroxides, nitric acid) and concentrated acids to prevent uncontrolled exothermic reactions.

  • Storage: Store in a secondary containment tray within a continuously ventilated hazardous waste cabinet until collection by a licensed disposal vendor.

Protocol B: Oxidative Quenching for Spills & Residues (Self-Validating System)

Use this protocol for decontaminating glassware, syringes, or minor benchtop spills. This procedure eliminates the severe odor hazard before the items are washed or discarded.

  • Dilution: In a functioning fume hood, rinse the contaminated glassware or spill area with a compatible miscible solvent (e.g., ethanol or methanol) to mobilize the lipophilic residue.

  • Oxidation: Slowly add a 5% Sodium Hypochlorite (NaOCl - standard household bleach) solution dropwise while stirring.

    • Causality: The hypochlorite ion acts as an electrophilic oxygen source, attacking the nucleophilic sulfur atom. This oxidizes the thioether first to a sulfoxide, and then to a sulfone. Sulfones have virtually zero vapor pressure at room temperature, permanently eliminating the odor and inhalation hazard.

  • Self-Validation (The Starch-Iodide Test):

    • Why it's necessary: Because thioethers cause olfactory fatigue, you cannot rely solely on your nose to confirm the hazard is neutralized.

    • The Test: Dip a starch-iodide test strip into the treated solution. A persistent blue/black color indicates a slight excess of the oxidizer is present in the solution, objectively validating that 100% of the thioether has been consumed. If the paper remains white, add more NaOCl and re-test.

  • Final Disposal: Once validated, adjust the pH of the aqueous mixture to between 5 and 9 using dilute citric acid or sodium bicarbonate. Pour the neutralized, odorless solution into the "Aqueous Waste" stream.

Part 3: Operational Workflow Visualization

The following diagram maps the decision-making process for handling [2-(Cyclopentylthio)ethyl]amine waste, ensuring all personnel follow the self-validating safety loop.

DisposalWorkflow Start Waste Generation: [2-(Cyclopentylthio)ethyl]amine Decision Waste State Assessment Start->Decision PureWaste Bulk Liquid Containerization (HDPE/Glass Carboy) Decision->PureWaste Bulk Liquid Spill Spill / Glassware Residue (High Odor Risk) Decision->Spill Surface Residue Segregation1 Halogen-Free Organic Waste Stream PureWaste->Segregation1 Oxidation Oxidative Quenching (Add 5% NaOCl Dropwise) Spill->Oxidation Mitigate Volatility Validation Self-Validation: Starch-Iodide Test Oxidation->Validation Validation->Oxidation Negative (Add more NaOCl) Segregation2 Aqueous Waste Stream (pH Adjusted to 5-9) Validation->Segregation2 Positive (Blue/Black) Incineration Licensed High-Temperature Incineration (>1000°C) Segregation1->Incineration Segregation2->Incineration

Figure 1: Self-validating workflow for segregation, quenching, and disposal of the target chemical.

Part 4: Regulatory Logistics & Final Destruction

Under standard environmental regulations, bulk[2-(Cyclopentylthio)ethyl]amine must not be discharged into municipal wastewater systems. It must be handed over to a licensed hazardous waste management facility .

The Destruction Mechanism: The only acceptable method for final destruction is high-temperature rotary kiln incineration (>1000°C) .

  • Causality: Incineration at these temperatures ensures the complete homolytic cleavage of the robust C-S and C-N bonds. Because the combustion of this molecule generates toxic sulfur oxides (SOx) and nitrogen oxides (NOx), the incineration facility must be equipped with alkaline wet scrubbers to capture these exhaust gases, preventing acid rain precursors from entering the atmosphere.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. United States Department of Labor. URL:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management and Characteristics. United States Environmental Protection Agency. URL: [Link]

  • American Chemical Society (ACS). Chemical Safety and Spill Response Planning in Laboratories. URL: [Link]

Handling

Personal protective equipment for handling [2-(Cyclopentylthio)ethyl]amine

Handling bifunctional building blocks like [2-(Cyclopentylthio)ethyl]amine requires moving beyond standard laboratory safety assumptions. For researchers and drug development professionals, this compound presents a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling bifunctional building blocks like [2-(Cyclopentylthio)ethyl]amine requires moving beyond standard laboratory safety assumptions. For researchers and drug development professionals, this compound presents a unique triad of hazards: the severe corrosivity of a primary aliphatic amine, the noxious stench and oxidative instability of a thioether, and the enhanced dermal permeation driven by the lipophilic cyclopentyl ring.

This guide provides a causally-driven, self-validating operational framework to ensure uncompromising safety, workflow efficiency, and scientific integrity in your laboratory.

Chemical Profiling: The Causality of Hazards

To design an effective safety protocol, we must first deconstruct the molecular behavior of [2-(Cyclopentylthio)ethyl]amine. Understanding why a chemical behaves a certain way is the foundation of proactive safety, as outlined by the.

  • Nucleophilic Corrosivity: The primary amine (-NH2) is highly basic. Upon contact with physiological moisture (eyes, mucous membranes, skin), it rapidly generates hydroxide ions. This causes liquefaction necrosis—a deep, penetrating tissue damage that is significantly more destructive than acid burns.

  • Lipophilic Permeation: The cyclopentyl moiety drastically increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly dissolve into and bypass the stratum corneum (the skin's protective lipid barrier), ferrying the corrosive amine directly into the dermis.

  • Volatile Stench & Olfactory Fatigue: The thioether linkage emits a severe, nauseating odor. Prolonged exposure, even at sub-toxic parts-per-million (ppm) levels, induces olfactory fatigue. The handler quickly loses the ability to detect the chemical, making odor an unreliable warning property for overexposure.

Quantitative Hazard Metrics

Summarized physicochemical data driving operational constraints.

Hazard MetricEstimated Value / CharacteristicOperational Implication
Vapor Pressure Moderate to High at 20°CRequires continuous exhaust ventilation (100–120 fpm).
pH (Aqueous) > 11.0 (Highly Basic)Causes rapid liquefaction necrosis; requires acidic neutralization.
Odor Threshold < 0.1 ppmInduces olfactory fatigue; odor is not a reliable warning property.
LogP (Lipophilicity) Elevated (> 2.0)Rapid stratum corneum penetration; mandates butyl rubber PPE.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are dangerously insufficient for lipophilic amines. The following matrix outlines the required PPE, mandated by, alongside the quantitative rationale behind each choice.

PPE CategorySpecificationQuantitative Rationale / CausalityBreakthrough Time
Hand Protection Butyl Rubber (0.3 mm) or Silver Shield LaminateThe non-polar cyclopentyl group rapidly permeates standard elastomers. Butyl rubber provides a dense barrier against lipophilic organics.> 240 mins
Under-Gloves Nitrile (0.1 mm)Used only as an inner layer for dexterity and to provide a brief window for removal upon a splash event.< 10 mins
Eye/Face ANSI Z87.1 Splash Goggles + Face ShieldPrimary amines cause irreversible corneal damage. Vapors alone can cause severe ocular edema. Safety glasses are inadequate.N/A
Respiratory Class II Fume Hood (Face velocity: 100–120 fpm)Mitigates inhalation of corrosive vapors and prevents olfactory fatigue from the thioether stench.N/A

Operational Workflows

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation condition is met.

Protocol A: Standard Aliquoting and Transfer
  • Environmental Validation: Activate the chemical fume hood. Use a digital velometer to verify the face velocity is between 100-120 feet per minute (fpm) at the working sash height.

    • Validation: Visual confirmation of the flow monitor reading >100 fpm.

  • PPE Donning: Don a flame-resistant (FR) lab coat. Inspect butyl rubber gloves via the "inflation test" (trap air inside the glove and squeeze to check for invisible pinhole leaks). Don ANSI Z87.1 splash goggles.

    • Validation: Gloves hold pressure for 5 seconds without deflation.

  • Vessel Acclimation: Transfer the sealed reagent bottle into the fume hood. Allow it to equilibrate to ambient temperature to prevent thermal pressure differentials that could cause aerosolization upon opening.

  • Secondary Containment: Place the reagent bottle and the receiving vessel inside a secondary containment tray (e.g., a high-density polyethylene tub) to catch potential drips.

  • Transfer Execution: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

    • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension organic liquids, increasing spill risk.

  • Purging & Storage: Before sealing the stock bottle, purge the headspace with an inert gas (Argon or Nitrogen). Store at 4°C.

    • Causality: Thioethers are highly susceptible to atmospheric oxidation, which degrades the reagent into unwanted sulfoxides or sulfones.

Spill Response and Disposal Logic

CRITICAL WARNING: The most common and dangerous error in thioether spill management is the use of sodium hypochlorite (bleach) for odor neutralization. Never use bleach on[2-(Cyclopentylthio)ethyl]amine. The primary amine reacts violently with hypochlorite to form highly toxic, volatile chloramine gases.

Protocol B: Minor Spill (<50 mL) Decontamination
  • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity. Alert personnel in the immediate vicinity to avoid the area.

  • Containment: Surround the spill perimeter with an inert, high-surface-area absorbent (e.g., diatomaceous earth, calcined clay, or vermiculite). Do not use combustible absorbents like paper towels or sawdust.

  • Absorption: Work the absorbent from the outside in to prevent spreading the footprint. Allow 5 minutes for complete capillary uptake.

    • Validation: No visible pooling of liquid remains on the surface.

  • Neutralization (The Chemical Quench): Prepare a 5% (w/v) Citric Acid solution. Slowly apply it over the absorbed spill.

    • Causality: The mild acid safely protonates the primary amine. This converts the volatile, lipophilic free base into a non-volatile, water-soluble ammonium salt, instantly halting vapor emission and neutralizing its corrosivity.

  • Collection: Use a non-sparking scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Final Wash: Wipe the surface with a damp cloth soaked in the citric acid solution, followed by a final wash with distilled water to remove any residual salts. Dispose of all consumables as hazardous amine/sulfide waste according to .

Process Visualization

Handling_Workflow cluster_PPE PPE Donning Sequence Start Pre-Operation Fume Hood Validation (>100 fpm) Coat 1. FR Lab Coat & Splash Goggles Start->Coat Gloves 2. Butyl Rubber Gloves (Inflation Tested) Coat->Gloves Transfer Aliquoting via Positive Displacement Syringe Gloves->Transfer SpillCheck Spill Occurs? Transfer->SpillCheck Success Purge with Argon & Store at 4°C SpillCheck->Success No Decon Protonate with 5% Citric Acid (No Bleach!) SpillCheck->Decon Yes Waste Dispose as Hazardous Amine/Sulfide Waste Success->Waste Consumables Decon->Waste

Operational workflow and spill response logic for [2-(Cyclopentylthio)ethyl]amine.

References

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL: [Link]

  • Title: Standard 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Cyclopentylthio)ethyl]amine
Reactant of Route 2
Reactant of Route 2
[2-(Cyclopentylthio)ethyl]amine
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